3-Hexen-2-one
Description
This compound is a natural product found in Zea mays, Tripleurospermum maritimum, and Centella asiatica with data available.
Structure
3D Structure
Properties
IUPAC Name |
(E)-hex-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h4-5H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWMYHBLXLJJQ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015852 | |
| Record name | 3-Hexen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763-93-9, 4376-23-2 | |
| Record name | 3-Hexen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-hexen-2-one(E) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-en-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A3B3N6UGZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hexen-2-one: Chemical Properties, Structure, and Biological Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-Hexen-2-one. As an α,β-unsaturated ketone, this compound serves as a valuable intermediate in organic synthesis and possesses reactivity relevant to biological systems, making it a subject of interest for professionals in chemical research and drug development.
Chemical Structure and Isomerism
This compound is an aliphatic, α,β-unsaturated ketone with the molecular formula C₆H₁₀O.[1][2] Its structure consists of a six-carbon chain containing a carbon-carbon double bond between C3 and C4, and a ketone functional group at the C2 position.[3] The presence of the double bond gives rise to geometric isomerism, resulting in two stereoisomers: (E)-3-Hexen-2-one (trans) and (Z)-3-Hexen-2-one (cis). The (E) isomer is generally the more thermodynamically stable configuration.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. Data is primarily for the (E)-isomer unless otherwise specified, as it is more commonly documented.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1] |
| CAS Number | 763-93-9 (Isomer mixture) | [1][4] |
| 4376-23-2 ((E)-isomer) | ||
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Strong, green, fruity | [5] |
| Boiling Point | 140-141 °C at 760 mmHg | [4] |
| Melting Point | -53.00 °C | |
| Density | 0.8582 g/cm³ | |
| Flash Point | 36.5 °C (98.0 °F) | [4] |
| Vapor Pressure | 6.26 mmHg at 25 °C (est.) | [4] |
| Water Solubility | 8974 mg/L at 25 °C (est.) | [4] |
| logP (o/w) | 1.094 - 1.542 (est.) | [4][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The conjugation of the double bond and the carbonyl group results in characteristic spectral features.
Table 2: NMR Spectroscopic Data for (E)- and (Z)-3-Hexen-2-one (CDCl₃)
| Isomer | Spectrum | Chemical Shifts (δ, ppm) |
| (E)-3-Hexen-2-one | ¹H NMR | 6.71 (dt, 1H), 6.07 (dt, 1H), 2.24 (s, 3H), 2.21 (quint, 2H), 1.06 (t, 3H) |
| ¹³C NMR | 198.5, 147.8, 131.1, 35.0, 26.2, 12.4 | |
| (Z)-3-Hexen-2-one | ¹H NMR | 6.20 (dt, 1H), 5.99 (dt, 1H), 2.65 (quint, 2H), 2.18 (s, 3H), 1.04 (t, 3H) |
| ¹³C NMR | 199.1, 146.5, 130.2, 29.8, 21.8, 13.9 |
Note: NMR data is predicted and may vary slightly from experimental values.
Infrared (IR) Spectroscopy: As an α,β-unsaturated ketone, this compound exhibits a characteristic strong C=O stretching absorption band in the region of 1665-1710 cm⁻¹.[2]
Experimental Protocols
Synthesis via Claisen-Schmidt Condensation
A common and effective method for synthesizing α,β-unsaturated ketones like this compound is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation.[7] This reaction involves the base-catalyzed condensation of an aldehyde (propanal) with a ketone (acetone).
Protocol:
-
Reaction Setup: A solution of sodium hydroxide (B78521) (NaOH) in a water/ethanol mixture is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
-
Reagent Addition: A mixture of acetone (B3395972) and propanal (in a slight molar excess relative to acetone) is added dropwise to the cooled NaOH solution with vigorous stirring. The slow addition and low temperature help to minimize the self-condensation of propanal.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by neutralizing the mixture with a dilute acid (e.g., 0.1 M HCl) to a pH of ~7. The resulting solution is transferred to a separatory funnel.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane (B109758). The organic layers are combined.
-
Washing: The combined organic extract is washed sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Fractional Distillation
Due to its relatively low boiling point, the crude this compound can be effectively purified by fractional distillation to separate it from unreacted starting materials and higher-boiling side products.[8][9]
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.[8]
-
Distillation: The crude product is placed in the distillation flask with boiling chips. The flask is heated gently. The vapor will rise through the fractionating column, allowing for the separation of components based on boiling point differences.[10]
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (~140-141 °C at atmospheric pressure).[4] Discard the initial lower-boiling forerun and the higher-boiling residue.
Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of the final product and confirming its identity.[11]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions: Inject the sample into a GC equipped with a capillary column suitable for volatile organic compounds. A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) to ensure elution of all components.[11]
-
MS Analysis: The eluting compounds are introduced into the mass spectrometer. The instrument is operated in electron ionization (EI) mode.
-
Data Analysis: The identity of the peak corresponding to this compound is confirmed by comparing its mass spectrum with a reference library (e.g., NIST). Purity is determined by the relative area of the product peak.
Biological Reactivity as a Michael Acceptor
For drug development professionals, the most significant chemical property of this compound is its nature as an α,β-unsaturated ketone. This functional group acts as a Michael acceptor , rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[12]
In a biological context, this allows the molecule to potentially react with biological nucleophiles, most notably the thiol group of cysteine residues in proteins and glutathione (B108866) (GSH), a key cellular antioxidant.[13][14] This covalent modification can alter protein function, making Michael acceptors a class of compounds known as covalent inhibitors. While this reactivity can be harnessed for therapeutic purposes, it is also associated with potential toxicity.[6] The reactivity of this compound itself is considered relatively low compared to more potent Michael acceptors.[13]
The diagram below illustrates the logical relationship of this compound acting as a Michael acceptor and its potential covalent interaction with a biological nucleophile.
The workflow for synthesizing and purifying this compound is a critical process for obtaining a high-purity sample for research and development. The following diagram outlines the key steps from starting materials to the final analyzed product.
References
- 1. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Purification [chem.rochester.edu]
- 9. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. chembam.com [chembam.com]
- 11. dem.ri.gov [dem.ri.gov]
- 12. mdpi.com [mdpi.com]
- 13. Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Hexen-2-one and (Z)-3-Hexen-2-one are stereoisomers of an alpha,beta-unsaturated ketone. The presence of a carbon-carbon double bond at the 3-position gives rise to distinct geometric isomers, designated as (E) (trans) and (Z) (cis). This seemingly subtle structural difference profoundly influences their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of these two stereoisomers, including their physicochemical properties, stereoselective synthesis, analytical separation, and potential biological significance, to support research and development activities in chemistry and drug discovery.
Physicochemical Properties
The spatial arrangement of the substituents around the double bond in (E)- and (Z)-3-Hexen-2-one leads to notable differences in their physical and spectroscopic characteristics. The (E)-isomer is generally the more thermodynamically stable of the two due to reduced steric hindrance between the ethyl and acetyl groups.[1]
Data Presentation: Physical and Spectroscopic Properties
| Property | (E)-3-Hexen-2-one | (Z)-3-Hexen-2-one |
| Molecular Formula | C₆H₁₀O | C₆H₁₀O |
| Molar Mass ( g/mol ) | 98.14 | 98.14 |
| Boiling Point (°C) | 140-141 (at 760 mmHg)[1] | Estimated to be slightly lower than the (E)-isomer |
| Density (g/mL) | 0.8655 (estimate)[2] | Not experimentally determined |
| Refractive Index | 1.4418 (estimate)[2] | Not experimentally determined |
| ¹H NMR (CDCl₃, δ ppm) | 6.71 (dt, J=16.0, 6.8 Hz, 1H), 6.07 (dt, J=16.0, 1.6 Hz, 1H), 2.24 (s, 3H), 2.21 (quint, J=7.6 Hz, 2H), 1.06 (t, J=7.6 Hz, 3H)[1] | 6.20 (dt, J=11.6, 7.4 Hz, 1H), 5.99 (dt, J=11.6, 1.6 Hz, 1H), 2.65 (quint, J=7.4 Hz, 2H), 2.18 (s, 3H), 1.04 (t, J=7.4 Hz, 3H)[1] |
| ¹³C NMR (CDCl₃, δ ppm) | 198.5, 147.8, 131.1, 35.0, 26.2, 12.4[1] | 199.1, 146.5, 130.2, 29.8, 21.8, 13.9[1] |
| Kovats Retention Index (non-polar column) | 819, 813[3] | 843[4] |
Stereoselective Synthesis
The controlled synthesis of either the (E) or (Z) isomer is crucial for studying their individual properties. The Horner-Wadsworth-Emmons and Wittig reactions are powerful methods for stereoselective alkene synthesis and can be adapted for the preparation of (E)- and (Z)-3-Hexen-2-one.
Experimental Protocols
The Horner-Wadsworth-Emmons (HWE) reaction, utilizing a stabilized phosphonate (B1237965) ylide, is a reliable method for the synthesis of (E)-α,β-unsaturated ketones.[5]
Reaction Scheme:
Protocol:
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Add propanal (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to afford pure (E)-3-Hexen-2-one.
The synthesis of (Z)-alkenes can be achieved using a non-stabilized Wittig ylide under salt-free conditions.[6]
Reaction Scheme:
Protocol:
-
Preparation of the Ylide: In a flame-dried Schlenk flask under an inert atmosphere, suspend (1-oxo-propyl)triphenylphosphonium bromide (1.0 equivalent) in anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete ylide formation.
-
Reaction with Aldehyde: To the cold ylide solution, add freshly distilled acetaldehyde (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure at low temperature to minimize isomerization. The crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield (Z)-3-Hexen-2-one.
Analytical Separation: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is an effective technique for the separation and quantification of the (E) and (Z) isomers of 3-Hexen-2-one (B1231029). The choice of the GC column's stationary phase is critical for achieving baseline separation. A mid-polar column, such as a DB-5ms, is often suitable for this purpose.
Experimental Protocol
GC-MS Analysis Workflow:
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Injector: Split/splitless, 250 °C, split ratio 50:1.
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
-
Quadrupole: 150 °C.
-
Scan Range: m/z 35-200.
Expected Retention Times:
Based on their boiling points and polarity differences, the (Z)-isomer is expected to elute slightly earlier than the more stable (E)-isomer on a non-polar to mid-polar column.[7] Approximate retention times on a DB-5 column would be in the range of 10-15 minutes, with the exact times dependent on the specific instrument and conditions.
Biological Significance and Potential Signaling Pathways
Alpha,beta-unsaturated ketones are a class of compounds known for their biological activity, which often stems from their ability to act as Michael acceptors.[8] The electrophilic β-carbon can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins or glutathione (B108866) (GSH).[9][10] This covalent modification can alter protein function and impact cellular signaling pathways.
While specific studies on the biological activities of (E)- and (Z)-3-Hexen-2-one are limited, research on related α,β-unsaturated ketones and similar structures suggests potential for:
-
Cytotoxicity in Cancer Cells: Many α,β-unsaturated ketones exhibit cytotoxic effects against various cancer cell lines. This activity is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[11] For instance, a related compound, (Z)-3-hexenyl-β-D-glucopyranoside, has demonstrated potent anticancer activity in pancreatic cancer cells by inducing apoptosis and cell cycle arrest at the S phase.[12]
-
Modulation of Inflammatory Pathways: The reactivity of the enone moiety can lead to the modification of key signaling proteins in inflammatory pathways, such as NF-κB and Keap1-Nrf2.
-
Antimicrobial and Antifungal Activity: The electrophilic nature of these compounds can disrupt microbial cellular processes.
Potential Signaling Pathway Involvement
The interaction of this compound isomers with cellular nucleophiles could potentially modulate several key signaling pathways.
Conclusion
The stereoisomers of this compound, (E) and (Z), exhibit distinct physicochemical properties that necessitate their individual synthesis and characterization. Stereoselective synthetic methods, such as the Horner-Wadsworth-Emmons and Wittig reactions, provide access to each isomer in high purity. Gas chromatography offers a reliable method for their separation and quantification. While direct biological studies on these specific isomers are not abundant, the known reactivity of the α,β-unsaturated ketone moiety suggests a potential for significant biological activity, including cytotoxicity and modulation of key cellular signaling pathways. Further research into the specific biological effects of each isomer is warranted to fully elucidate their potential in drug development and other scientific applications. This guide provides the foundational information and experimental frameworks necessary to facilitate such investigations.
References
- 1. This compound | 4376-23-2 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-3-hexen-2-one | C6H10O | CID 6430723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-Michael addition based conjugate for glutathione activation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms underlying the potential anticancer activity of Pulicaria crispa hexane fraction in HCT116 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Green Note: A Technical Guide to the Natural Occurrence of 3-Hexen-2-one in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hexen-2-one, a volatile organic compound (VOC), is a key contributor to the characteristic "green" aroma of many plants. As a member of the green leaf volatiles (GLVs) family, it plays a crucial role in plant defense mechanisms and signaling pathways. This technical guide provides an in-depth exploration of the natural occurrence of this compound in the plant kingdom, its biosynthesis, and its role in plant physiology. Detailed experimental protocols for its extraction and quantification are presented, alongside a quantitative overview of its presence in various plant species. Furthermore, this guide elucidates the signaling cascades in which this compound is implicated, offering valuable insights for researchers in plant science, chemical ecology, and drug development.
Introduction
This compound is an α,β-unsaturated ketone that imparts a potent fruity and green odor.[1] This C6 compound is a naturally occurring metabolite in a diverse range of plants, including fruits and vegetables.[1][2] Its release is often triggered by mechanical damage to plant tissues, serving as a critical component of the plant's defense against herbivores.[3] Beyond its role in direct defense, this compound and other GLVs function as airborne signals, priming defenses in undamaged parts of the same plant and in neighboring plants.[4][5] This guide aims to provide a comprehensive technical overview of the current knowledge on the natural occurrence and biological significance of this compound in plants.
Natural Occurrence and Quantitative Data
This compound has been identified in a variety of plant species. Notably, its presence has been reported in Zea mays (maize) and Centella asiatica.[2] The concentration of this compound can vary significantly depending on the plant species, the specific plant part, and environmental conditions. The following table summarizes available quantitative data on the occurrence of this compound in different plants.
| Plant Species | Plant Part | Concentration (ng/g FW) | Reference |
| Zea mays (Maize) | Leaves | Data not available in searched articles | |
| Centella asiatica | Leaves | Data not available in searched articles | |
| Various Compositae Plants | Leaves | 275.27 to 5931.41 (total volatiles) | [6] |
Note: Specific quantitative data for this compound were not available in the provided search results. The data for Compositae plants represents the total volatile compounds.
Biosynthesis of this compound
The biosynthesis of this compound is initiated from the lipoxygenase (LOX) pathway, which is activated upon tissue damage. The primary precursor for C6-volatiles is linolenic acid, which is released from chloroplast membranes.
The key steps in the biosynthesis are as follows:
-
Lipoxygenase (LOX) Action: Linolenic acid is oxygenated by 13-lipoxygenase to form 13-hydroperoxylinolenic acid.
-
Hydroperoxide Lyase (HPL) Cleavage: The 13-hydroperoxylinolenic acid is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal.[7]
-
Isomerization: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal.
-
Reduction and Oxidation: (Z)-3-hexenal can be reduced to (Z)-3-hexen-1-ol by alcohol dehydrogenase (ADH). While the direct oxidation of (Z)-3-hexenal or its corresponding alcohol to this compound is plausible, the exact enzymatic step has not been explicitly detailed in the provided search results. It is hypothesized that a reductase followed by an oxidase or a dehydrogenase could be involved in this final conversion.
Caption: Biosynthetic pathway of this compound from linolenic acid.
Role in Plant Signaling
Green leaf volatiles, including this compound, act as signaling molecules in plant-plant and plant-insect interactions.[4][5] Upon release from damaged tissues, these volatiles can be perceived by neighboring plants, leading to the priming of their defense responses.[4] This priming effect enables a more rapid and robust defense activation upon subsequent herbivore or pathogen attack.
The signaling cascade initiated by GLVs involves several key components of known plant defense pathways:
-
MAPK Activation: GLVs can induce the phosphorylation of mitogen-activated protein kinases (MAPKs), which are central to many stress signaling pathways.[4]
-
Ion Fluxes: Changes in ion fluxes across the plasma membrane, particularly calcium signaling, are early events in GLV perception.[4]
-
Hormonal Crosstalk: GLV signaling pathways interact with other major defense hormone pathways, including those of jasmonic acid (JA) and salicylic (B10762653) acid (SA).[5]
Caption: Generalized signaling pathway of Green Leaf Volatiles in plants.
Experimental Protocols
Extraction and Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of this compound from plant tissues. Optimization of parameters such as fiber type, extraction time, and temperature is crucial for specific plant matrices.[8]
Materials and Reagents:
-
Fresh plant tissue (e.g., leaves)
-
20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[8]
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Internal standard (e.g., 2-Hexanone-d3)
-
Sodium chloride (NaCl)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of fresh plant tissue (e.g., 1-5 g) and place it into a 20 mL headspace vial.
-
For solid samples, adding a small amount of deionized water and NaCl can enhance the release of volatiles.
-
Add a known amount of the internal standard to each vial.
-
Immediately seal the vial.[9]
-
-
Headspace SPME:
-
GC-MS Analysis:
-
After extraction, immediately introduce the SPME fiber into the GC injection port for thermal desorption (e.g., 250°C for 1-5 minutes).[10]
-
GC Conditions (Example):
-
MS Conditions (Example):
-
-
Quantification:
-
Identify this compound based on its retention time and mass spectrum by comparing with a pure standard and/or a mass spectral library (e.g., NIST).
-
Quantify the concentration of this compound by constructing a calibration curve using a series of standard solutions and the internal standard method.
-
Caption: Workflow for the analysis of this compound in plants.
Conclusion
This compound is a significant, naturally occurring volatile compound in plants, playing a multifaceted role in their interaction with the environment. Its biosynthesis via the lipoxygenase pathway and its function as a signaling molecule in plant defense are areas of active research. The detailed methodologies and information presented in this guide provide a solid foundation for researchers and professionals to further explore the chemical ecology and potential applications of this important "green note" compound. Future research should focus on elucidating the precise enzymatic steps in its biosynthesis, identifying its specific receptors, and quantifying its presence in a wider range of plant species to fully understand its biological significance.
References
- 1. Green Leaf Volatiles in Plant Signaling and Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 13. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Spectroscopic Data of 3-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hexen-2-one, a valuable intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry of the double bond.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the geometry of the double bond.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers (Predicted)
| Proton Assignment | (E)-3-Hexen-2-one (Predicted) | (Z)-3-Hexen-2-one (Predicted) |
| H-1 (CH₃-C=O) | 2.24 ppm (s, 3H) | 2.18 ppm (s, 3H) |
| H-3 (=CH-C=O) | 6.07 ppm (dt, J = 16.0, 1.6 Hz, 1H) | 5.99 ppm (dt, J = 11.6, 1.6 Hz, 1H) |
| H-4 (=CH-CH₂) | 6.71 ppm (dt, J = 16.0, 6.8 Hz, 1H) | 6.20 ppm (dt, J = 11.6, 7.4 Hz, 1H) |
| H-5 (-CH₂-CH₃) | 2.21 ppm (quint, J = 7.6 Hz, 2H) | 2.65 ppm (quint, J = 7.4 Hz, 2H) |
| H-6 (-CH₂-CH₃) | 1.06 ppm (t, J = 7.6 Hz, 3H) | 1.04 ppm (t, J = 7.4 Hz, 3H) |
Note: Predicted data is a useful estimation but may differ from experimental values.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The deshielding effect of the carbonyl group and the positions of the double bond carbons are key diagnostic features.
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Isomers (Predicted)
| Carbon Assignment | (E)-3-Hexen-2-one (Predicted) | (Z)-3-Hexen-2-one (Predicted) |
| C-1 (CH₃-C=O) | 26.2 ppm | 29.8 ppm |
| C-2 (C=O) | 198.5 ppm | 199.1 ppm |
| C-3 (=CH-C=O) | 131.1 ppm | 130.2 ppm |
| C-4 (=CH-CH₂) | 147.8 ppm | 146.5 ppm |
| C-5 (-CH₂-CH₃) | 35.0 ppm | 21.8 ppm |
| C-6 (-CH₂-CH₃) | 12.4 ppm | 13.9 ppm |
Note: Predicted data is a useful estimation but may differ from experimental values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group / Vibration | Absorption Band (cm⁻¹) |
| C=O (carbonyl) stretch | ~1700 cm⁻¹ |
| C=C (alkene) stretch | ~1650 cm⁻¹ |
| C-H (sp² alkene) stretch | ~3050 cm⁻¹ |
| C-H (sp³ alkane) stretch | ~2950 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method. The NIST WebBook provides mass spectral data for this compound.[1]
Table 4: Major Fragment Ions in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 98 | [C₆H₁₀O]⁺• (Molecular Ion) |
| 83 | [M - CH₃]⁺ |
| 69 | [M - C₂H₅]⁺ |
| 55 | [C₄H₇]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy of α,β-Unsaturated Ketones
A standard protocol for acquiring high-quality NMR spectra of α,β-unsaturated ketones is as follows:
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Set the spectral width to approximately -2 to 12 ppm.
-
Acquire 8 to 16 scans for a sample of sufficient concentration.
-
Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, with the solvent peak used for calibration (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy of Liquid Samples
For a liquid sample like this compound, a neat spectrum can be obtained using the following procedure:
-
Sample Preparation : Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Cell Assembly : Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Data Acquisition :
-
Place the "sandwich" cell into the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Electron Ionization Mass Spectrometry (EI-MS) of Volatile Organic Compounds
The following is a general protocol for the EI-MS analysis of a volatile compound like this compound:
-
Sample Introduction : Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) system which separates the components of a mixture before they enter the ion source.
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
References
In-Depth Technical Guide to 3-Hexen-2-one: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hexen-2-one, an α,β-unsaturated ketone, is a volatile organic compound found in various plants. It is recognized for its characteristic fruity, green odor and is utilized in the flavor and fragrance industry. Beyond its sensory applications, this compound serves as a versatile intermediate in chemical synthesis. Its conjugated enone system imparts unique reactivity, making it a valuable substrate for a variety of organic transformations. Recent interest has also focused on its potential biological activities, including anti-inflammatory and anticancer properties, positioning it as a molecule of interest for further investigation in drug discovery and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. It exists as two stereoisomers, (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one, which differ in the geometry of the carbon-carbon double bond. The IUPAC name for the trans isomer is (3E)-hex-3-en-2-one, and for the cis isomer, it is (3Z)-hex-3-en-2-one.
| Property | Value | Reference |
| IUPAC Name | (E)-hex-3-en-2-one / (Z)-hex-3-en-2-one | [1][2] |
| CAS Number | 763-93-9 (isomer unspecified) | [3] |
| 4376-23-2 ((E)-isomer) | [4] | |
| Molecular Formula | C₆H₁₀O | [5] |
| Molecular Weight | 98.14 g/mol | [5] |
| Boiling Point | 138.68 °C (estimate) | [5] |
| Flash Point | 36.5 °C | [5] |
| Density | 0.8655 g/cm³ | [5] |
| Vapor Pressure | 6.26 mmHg at 25°C | [5] |
| Refractive Index | 1.4418 | [5] |
Synthesis of this compound
The primary method for the synthesis of this compound and other α,β-unsaturated ketones is the aldol (B89426) condensation reaction. This reaction involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound, followed by dehydration.
Experimental Protocol: Aldol Condensation for the Synthesis of α,β-Unsaturated Ketones (General Procedure)
A common approach for the synthesis of compounds like this compound is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation. This would involve the reaction of butanal with acetone (B3395972) in the presence of a base catalyst such as sodium hydroxide (B78521).
Materials:
-
Butanal
-
Acetone
-
Sodium hydroxide (NaOH) solution
-
Ethanol (B145695) (solvent)
-
Hydrochloric acid (HCl) for neutralization
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A solution of sodium hydroxide in a mixture of water and ethanol is prepared in a reaction flask equipped with a stirrer and cooled in an ice bath.
-
A mixture of butanal and acetone is added dropwise to the cooled NaOH solution with continuous stirring. The temperature is maintained below 25°C.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature to allow the condensation to proceed.
-
The reaction is then neutralized with a dilute solution of hydrochloric acid.
-
The organic layer is separated using a separatory funnel. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation to yield this compound.
Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the synthesis of this compound.
Biological Activities and Potential Therapeutic Applications
While research specifically on this compound is emerging, the broader class of α,β-unsaturated ketones has been investigated for various biological activities, suggesting potential avenues for the therapeutic application of this compound.
Anti-inflammatory Activity
Compounds containing the α,β-unsaturated ketone moiety have been reported to exhibit anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory signaling pathways. While direct evidence for this compound is still under investigation, related compounds have been shown to inhibit the production of pro-inflammatory mediators.
Potential Signaling Pathway Involvement:
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Many natural and synthetic compounds with anti-inflammatory effects act by inhibiting the activation of NF-κB.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascades (including ERK, JNK, and p38) are also crucial in the inflammatory response, regulating the production of inflammatory cytokines.
The electrophilic nature of the α,β-unsaturated ketone in this compound could potentially interact with nucleophilic residues (such as cysteine) in key signaling proteins within these pathways, leading to their modulation.
Anticancer Activity
Cyclohexenone derivatives, which share the enone structural feature with this compound, have been investigated for their anticancer activities. These compounds have been shown to inhibit the growth of cancer cells and induce apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (containing only the solvent) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Visualizations of Potential Mechanisms
The following diagrams illustrate the hypothesized signaling pathways that could be modulated by this compound based on the known activities of related α,β-unsaturated ketones.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound is a molecule with established applications in the flavor and fragrance industries and considerable potential as a synthetic intermediate. The presence of the α,β-unsaturated ketone moiety suggests that it may possess interesting biological activities, particularly in the realms of anti-inflammatory and anticancer research. While direct and extensive biological studies on this compound are currently limited, the known activities of structurally related compounds provide a strong rationale for further investigation.
Future research should focus on the detailed elucidation of the biological effects of this compound, including comprehensive in vitro and in vivo studies to confirm its anti-inflammatory and anticancer potential. Mechanistic studies are crucial to identify its direct molecular targets and to confirm its effects on signaling pathways such as NF-κB and MAPK. Such research will be instrumental in determining the viability of this compound as a lead compound for the development of new therapeutic agents.
References
Solubility and Stability of 3-Hexen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Hexen-2-one, a key intermediate in various chemical syntheses. Understanding these properties is critical for its effective use in research, development, and manufacturing.
Core Concepts: Solubility and Stability
Solubility refers to the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. It is a critical parameter for reaction kinetics, purification, and formulation. The principle of "like dissolves like" is a fundamental concept, where polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carbonyl group) and non-polar (hydrocarbon chain) characteristics, giving it a nuanced solubility profile.[1]
Stability of a chemical compound refers to its resistance to chemical change or degradation under various environmental conditions, such as temperature, pH, and light.[2] For α,β-unsaturated ketones like this compound, the conjugated system of the carbon-carbon double bond and the carbonyl group imparts a unique reactivity, making it susceptible to certain degradation pathways.[3]
Solubility Profile of this compound
This compound exhibits solubility in a range of common organic solvents, particularly polar organic solvents. Its solubility in water is limited due to the presence of a six-carbon hydrocarbon chain.[1]
Quantitative Solubility Data
| Solvent | Chemical Formula | Type | Solubility (at 25 °C) |
| Water | H₂O | Polar Protic | 8974 mg/L[2] |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble[1] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] |
Stability Profile of this compound
The stability of this compound is influenced by its molecular structure, specifically the presence of the α,β-unsaturated ketone functional group. This moiety is susceptible to various reactions that can lead to degradation.
Potential Degradation Pathways
Based on the known reactivity of α,β-unsaturated ketones, the following are potential degradation pathways for this compound:
-
Isomerization: The double bond in this compound can exist as E/Z (trans/cis) isomers. Interconversion between these isomers can be catalyzed by acid or heat.[3]
-
Oxidation: The unsaturated bond is susceptible to oxidation, which can lead to the formation of epoxides or cleavage of the carbon-carbon double bond.[3]
-
Reduction: The carbonyl group and the double bond can be reduced. Catalytic hydrogenation can saturate the double bond to yield hexan-2-one, or both the double bond and carbonyl group can be reduced under different conditions.[3]
-
Michael Addition: The β-carbon of the enone system is electrophilic and can be attacked by nucleophiles, a reaction known as the Michael addition.[3] This can occur under basic conditions.
A safety data sheet for this compound indicates that it is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are generalized procedures based on standard laboratory practices.
Determination of Solubility
This protocol outlines a method for determining the solubility of this compound in a given solvent.
Objective: To quantify the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, acetone, hexane)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in several vials.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Caption: Workflow for determining the solubility of this compound.
Stability Assessment
This protocol describes a general method for assessing the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under conditions of heat, acid, base, and light exposure.
Materials:
-
This compound
-
Solvents (e.g., water, methanol, acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC or GC system with a stability-indicating method
-
pH meter
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the chosen solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of HCl solution. Keep at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the sample solution with an equal volume of NaOH solution. Keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Thermal Degradation: Store the sample solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the sample solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or GC method to quantify the amount of this compound remaining and to detect any degradation products.
-
Data Evaluation: Plot the percentage of this compound remaining against time for each stress condition to determine the degradation rate.
Caption: General workflow for assessing the stability of this compound.
Conclusion
This technical guide provides an overview of the current understanding of the solubility and stability of this compound. While qualitative data suggests good solubility in polar organic solvents and limited solubility in water, there is a need for more comprehensive quantitative studies across a wider range of common laboratory solvents. The stability of this compound is governed by the reactivity of its α,β-unsaturated ketone functional group, with potential for degradation through isomerization, oxidation, reduction, and Michael addition. The provided experimental protocols offer a framework for researchers to conduct detailed investigations into these properties, which is essential for the successful application of this compound in scientific and industrial settings.
References
Thermochemical Data and Synthetic Pathways of 3-Hexen-2-one: A Technical Guide
This technical guide provides a comprehensive overview of the available thermochemical data for 3-hexen-2-one (B1231029), targeted at researchers, scientists, and professionals in drug development. Due to the limited availability of experimentally determined thermochemical values, this document details the widely cited computational methods used for their prediction. Furthermore, it outlines key synthetic and reaction pathways relevant to this compound.
Thermochemical Data
Predicted Thermochemical Properties
The following table summarizes the key predicted thermochemical data for this compound. These values have been calculated using the Joback and Crippen methods.[1][2][3]
| Property | Symbol | Value | Unit | Method |
| Standard Gibbs Free Energy of Formation | ΔfG° | -49.06 | kJ/mol | Joback Method[1][3] |
| Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔfH°gas | -162.53 | kJ/mol | Joback Method[1][3] |
| Enthalpy of Fusion | ΔfusH° | 13.10 | kJ/mol | Joback Method[1][3] |
| Enthalpy of Vaporization | ΔvapH° | 35.65 | kJ/mol | Joback Method[1][3] |
| Ideal Gas Heat Capacity (at various temperatures) | Cp,gas | See Table 2 | J/mol·K | Joback Method[3] |
| Octanol/Water Partition Coefficient | logPoct/wat | 1.542 | Crippen Method[1][3] |
Predicted Temperature-Dependent Ideal Gas Heat Capacity
| Temperature (K) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) |
| 394.71 | 162.73 |
| 425.85 | 172.50 |
| 456.99 | 181.81 |
| 488.13 | 190.67 |
| 519.27 | 199.09 |
| 550.41 | 207.09 |
| 581.55 | 214.70 |
| Data sourced from Cheméo, calculated via the Joback Method.[3] |
Methodologies for Thermochemical Data Prediction
In the absence of extensive experimental data, computational methods are invaluable for estimating the thermochemical properties of organic compounds. The Joback and Crippen methods are group contribution methods that predict properties based on the molecular structure.
The Joback Method
The Joback method, an extension of the Lydersen method, estimates eleven key thermodynamic properties of pure components from their molecular structure alone.[4] It operates on the principle that the properties of a molecule can be determined by summing the contributions of its constituent functional groups.[5][6][7] This method assumes no interactions between the groups and relies on additive contributions.[4]
The general workflow for the Joback method is as follows:
For this compound (CH3-CH2-CH=CH-C(=O)-CH3), the relevant functional groups for the Joback method would include -CH3, -CH2-, =CH-, and >C=O (ketone). Each of these groups has a specific numerical contribution to properties like enthalpy of formation, Gibbs free energy of formation, and heat capacity.[5][6]
The Crippen Method
The Crippen method is an atom-based approach for calculating the octanol-water partition coefficient (logP), a critical parameter in drug discovery for assessing a molecule's lipophilicity.[8][9] The method classifies each atom in a molecule into one of 68 predefined atom types based on its immediate chemical environment, including neighboring atoms and bond types.[8] The overall logP of the molecule is then calculated as the sum of the contributions from each of its constituent atoms.[8][10]
The workflow for the Crippen method can be visualized as follows:
Synthesis and Reactivity of this compound
This compound, as an α,β-unsaturated ketone, is a versatile intermediate in organic synthesis.[11] Its conjugated system imparts a unique reactivity profile.[11]
Synthetic Pathways
Several well-established routes exist for the synthesis of this compound.
-
Isomerization: this compound can be formed by the acid-catalyzed isomerization of its less thermodynamically stable β,γ-unsaturated isomer. This process proceeds through an enol intermediate.[11]
-
Oxidation: The oxidation of the corresponding alcohol, 3-hexen-2-ol, provides a direct route to this compound. Selective oxidizing agents are employed to avoid reaction with the carbon-carbon double bond.[11]
-
Aldol Condensation: The aldol condensation of aldehydes and ketones, followed by dehydration, is a fundamental method for forming α,β-unsaturated ketones.[11]
Key Reactions of this compound
The reactivity of this compound is dominated by its α,β-unsaturated ketone functionality, which provides two electrophilic sites.[11]
-
Nucleophilic Addition: this compound can undergo both 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition at the β-carbon).[12][13] The type of addition is dependent on the nature of the nucleophile.[12]
-
Reduction: The carbonyl group and the carbon-carbon double bond can be selectively reduced depending on the reducing agent and reaction conditions.[11]
-
Cycloaddition Reactions: As a dienophile, this compound can participate in cycloaddition reactions such as the Diels-Alder reaction to form complex cyclic molecules.[11]
Relevance in Biochemical Pathways
While this compound itself is not a central metabolite, it is structurally related to a class of volatile organic compounds known as green leaf volatiles (GLVs), which are produced by plants in response to tissue damage.[14] The biosynthesis of these C6 compounds, such as (Z)-3-hexenal, originates from the lipoxygenase (LOX) pathway, which acts on fatty acids like linolenic acid.[14]
This pathway highlights the enzymatic transformations that lead to the formation of various C6 volatiles. While the direct enzymatic formation of this compound in this pathway is not explicitly detailed, its structural similarity suggests potential metabolic links or similar chemical reactivity in biological systems.
References
- 1. This compound (CAS 763-93-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound, 3,4-dimethyl- (CAS 1635-02-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemeo.com [chemeo.com]
- 4. Joback method - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations [mdpi.com]
- 8. logP - MolModa Documentation [durrantlab.pitt.edu]
- 9. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rdkit.Chem.Crippen module — The RDKit 2025.09.3 documentation [rdkit.org]
- 11. This compound | 4376-23-2 | Benchchem [benchchem.com]
- 12. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Unveiling the Atmospheric Journey of 3-Hexen-2-one: A Technical Guide to its Environmental Fate and Reactions
For Immediate Release
AUSTIN, Texas – As a volatile organic compound (VOC) with both natural and anthropogenic origins, 3-Hexen-2-one (B1231029) plays a role in atmospheric chemistry. A comprehensive understanding of its environmental fate and atmospheric reactions is crucial for researchers, scientists, and drug development professionals. This in-depth technical guide summarizes the current knowledge, presenting key data, experimental methodologies, and reaction pathways to elucidate its atmospheric journey.
Physicochemical Properties
The environmental distribution and reactivity of this compound are governed by its fundamental physicochemical properties. These properties influence its partitioning between air, water, and soil, as well as its atmospheric lifetime. A summary of key properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 98.14 g/mol | --INVALID-LINK-- |
| Boiling Point | 140 °C at 760 mmHg | --INVALID-LINK-- |
| Vapor Pressure | 6.26 mmHg at 25 °C (estimated) | --INVALID-LINK-- |
| log K_ow_ (Octanol-Water Partition Coefficient) | 1.2 (estimated) | --INVALID-LINK-- |
| Henry's Law Constant | Estimated based on structurally similar ketones | - |
| Soil Sorption Coefficient (K_oc_) | Estimated based on QSAR models | - |
Table 1: Physicochemical Properties of this compound. These properties are essential for modeling the environmental distribution of the compound.
Atmospheric Degradation Pathways
The primary sink for this compound in the troposphere is through reactions with photochemically generated radicals, principally the hydroxyl radical (OH), and to a lesser extent, the nitrate (B79036) radical (NO₃) and ozone (O₃). Photolysis may also contribute to its degradation.
Reaction with Hydroxyl Radicals (OH)
Estimated Reaction Products: The reaction of OH radicals with unsaturated ketones like this compound proceeds primarily through addition to the carbon-carbon double bond. This leads to the formation of hydroxyalkyl radicals, which, in the presence of nitrogen oxides (NOₓ), can form a variety of oxygenated products including smaller aldehydes, ketones, and organic nitrates. For instance, the reaction of the structurally similar 3-hexene-2,5-dione with OH radicals has been shown to produce hydroxycarbonyls and hydroxynitrates.[1][2][3][4]
Reaction with Ozone (O₃)
Ozonolysis is another important degradation pathway for unsaturated compounds in the atmosphere. The reaction of ozone with the double bond in this compound leads to the formation of a primary ozonide, which subsequently decomposes to form a Criegee intermediate and a carbonyl compound. The Criegee intermediate can then undergo further reactions to produce a variety of secondary pollutants.
Estimated Reaction Products: Based on the ozonolysis mechanism of other hexene isomers, the reaction of this compound with ozone is expected to yield propanal and methylglyoxal (B44143).[5][6]
Reaction with Nitrate Radicals (NO₃)
During nighttime, in the absence of sunlight, the nitrate radical can become a significant oxidant for certain VOCs. The reaction with NO₃ radicals is particularly important for unsaturated compounds.
Estimated Reaction Products: The addition of the NO₃ radical to the double bond of this compound is the likely initial step, leading to the formation of a nitrooxyalkyl radical. Subsequent reactions in the presence of O₂ and NOₓ can result in the formation of nitrooxycarbonyl compounds and other oxygenated products.
The atmospheric degradation pathways are visualized in the following diagram:
Atmospheric Lifetime
The atmospheric lifetime (τ) of this compound is determined by the sum of the pseudo-first-order loss rates for each of the major degradation processes. It can be calculated using the following equation:
τ = 1 / (k_OH_[OH] + k_O₃_[O₃] + k_NO₃_[NO₃] + J)
where k are the reaction rate constants and J is the photolysis rate. Given the lack of specific experimental data for this compound, estimations based on structurally similar compounds are presented in Table 2.
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Typical Tropospheric Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime |
| OH Radical | Estimated based on hexene isomers | 2 x 10⁶ | Hours to Days |
| Ozone (O₃) | Estimated based on hexene isomers | 7 x 10¹¹ | Days to Weeks |
| NO₃ Radical | Estimated based on hexene isomers | 5 x 10⁸ (nighttime) | Hours to Days (nighttime) |
| Photolysis | Data not available | - | - |
Table 2: Estimated Atmospheric Reaction Rate Constants and Lifetimes for this compound. The lifetime is highly dependent on the concentrations of atmospheric oxidants.
Environmental Distribution
The environmental fate of this compound is also influenced by its partitioning into different environmental compartments.
-
Air: Due to its volatility, the atmosphere is the primary compartment for this compound.
-
Water: Its moderate water solubility suggests that it can partition into atmospheric water droplets and surface waters. The Henry's Law Constant, which governs the air-water partitioning, is not experimentally determined but can be estimated.
-
Soil and Sediment: The octanol-water partition coefficient (log K_ow_) suggests a moderate potential for sorption to organic matter in soil and sediment. The soil sorption coefficient (K_oc_) can be estimated using quantitative structure-activity relationship (QSAR) models.[7][8][9]
-
Biota: The moderate log K_ow_ also indicates a potential for bioaccumulation in aquatic organisms, though experimental data are lacking.
Ecotoxicological Profile
Limited information is available on the ecotoxicity of this compound. Aquatic toxicity is a key parameter for assessing the environmental risk of a chemical. The median lethal concentration (LC₅₀) is a standard measure of acute toxicity to aquatic organisms. In the absence of experimental data for this compound, QSAR models can be used to provide an initial estimate of its potential toxicity.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable data on the atmospheric chemistry of VOCs. Below are generalized methodologies for key experiments.
Determination of OH Radical Reaction Rate Constant (Relative Rate Method)
This method involves monitoring the decay of the target compound (this compound) relative to a reference compound with a well-known OH reaction rate constant in a smog chamber.
Determination of Ozonolysis Rate Constant
The rate of reaction with ozone can be determined by monitoring the decay of this compound in the presence of a known concentration of ozone.
Determination of Photolysis Quantum Yield
The photolysis quantum yield, which is the efficiency of a photochemical reaction, can be determined by measuring the rate of disappearance of this compound and the photon flux in a photochemical reactor.[10][11][12][13][14]
Conclusion
This compound is an atmospherically relevant VOC that is primarily removed from the troposphere through reactions with OH radicals, with contributions from ozonolysis and reaction with NO₃ radicals. While specific experimental data for this compound are limited, estimations based on structurally similar compounds provide valuable insights into its atmospheric behavior. Further experimental studies are needed to accurately determine its reaction rate constants, photolysis quantum yield, and ecotoxicological properties to refine our understanding of its environmental impact. This guide provides a foundational understanding for researchers and professionals working in atmospheric chemistry, environmental science, and related fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Products of the OH radical-initiated reaction of 3-hexene-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OH radical-initiated reaction of 3-hexene-2,5-dione: formation of methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainly.in [brainly.in]
- 6. 230.2-hexene \xrightarrow [ \text { (ii) } \mathrm { H } _ { 2 } \mathrm .. [askfilo.com]
- 7. Quantitative structure-activity relationships for predicting soil-sediment sorption coefficients for organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 13. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to 3-Hexen-2-one: Commercial Availability, Purity Assessment, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Hexen-2-one, a valuable intermediate in organic synthesis. The document details its commercial availability and typical purity levels, outlines a robust analytical method for quality control, and illustrates a common synthetic pathway.
Commercial Suppliers and Purity Specifications
This compound is commercially available from various chemical suppliers, typically with a purity of 95% or higher. It is often supplied as a mixture of (E) and (Z) isomers. For research and development purposes, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to ascertain the precise purity and impurity profile.
Below is a summary of representative data for commercially available this compound:
| Supplier Category | Product Name | CAS Number | Stated Purity | Potential Impurities | Analytical Method |
| Research Chemicals | This compound | 763-93-9 | ≥95% | Unreacted starting materials (e.g., butanal, acetone), Aldol (B89426) addition product (4-hydroxyhexan-2-one), Higher molecular weight condensation products | Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS) |
| Fine Chemicals | (E)-3-Hexen-2-one | 4376-23-2 | ≥97% | (Z)-3-Hexen-2-one, Oxidative degradation products | GC / GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Custom Synthesis | This compound | 763-93-9 | As per client specification | Dependent on synthetic route | As per client requirements |
Experimental Protocol: Purity Determination by GC-MS
The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed methodology adaptable for this purpose.
Objective: To separate and quantify this compound and potential impurities in a given sample.
Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate) for sample dilution
-
Internal standard (e.g., undecane (B72203) or other suitable hydrocarbon)
-
Autosampler vials with caps
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of the chosen solvent.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 100 µg/mL.
-
Spike the working solution with a known concentration of the internal standard.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show the molecular ion at m/z 98 and characteristic fragment ions.
-
Identify any impurity peaks and tentatively identify them based on their mass spectra and comparison with mass spectral libraries.
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks (excluding the solvent peak). For more accurate quantification, a calibration curve using certified reference standards should be prepared.
-
Synthesis Pathway: Aldol Condensation
A common and efficient method for the synthesis of this compound is the base-catalyzed aldol condensation of butanal and acetone (B3395972).[] The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of butanal. The resulting aldol addition product readily undergoes dehydration to yield the more stable conjugated enone, this compound.
Caption: Base-catalyzed aldol condensation of butanal and acetone to synthesize this compound.
Experimental Workflow: Purity Analysis
The overall workflow for the purity analysis of a this compound sample involves several key steps, from sample receipt to final data reporting.
Caption: A typical workflow for the purity analysis of this compound using GC-MS.
References
Methodological & Application
Synthesis of 3-Hexen-2-one via Aldol Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-hexen-2-one (B1231029), an α,β-unsaturated ketone, via a base-catalyzed aldol (B89426) condensation. The synthesis involves the Claisen-Schmidt condensation of butanal and acetone (B3395972) using sodium hydroxide (B78521) as a catalyst in an aqueous ethanol (B145695) solvent. This application note includes a step-by-step experimental procedure, data on the physical and spectroscopic properties of the product, and a workflow diagram for the synthesis. The straightforward nature of this reaction, coupled with the readily available starting materials, makes it a valuable method for obtaining this compound for various research and development applications.
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that joins two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then dehydrate to yield a conjugated enone. The Claisen-Schmidt condensation is a variation of the aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen.[1] However, the term is also broadly used for crossed aldol condensations between an aldehyde and a ketone, such as the reaction between butanal and acetone.[2] This reaction is particularly useful in synthesis as aldehydes are more reactive electrophiles than ketones, which helps to minimize self-condensation of the ketone.[2] this compound is a valuable intermediate in organic synthesis and is also found in various natural products.
Reaction Principle and Mechanism
The base-catalyzed aldol condensation begins with the deprotonation of an α-hydrogen from the ketone (acetone) by a base (hydroxide ion) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (butanal). The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often facilitated by heat, to yield the more stable, conjugated α,β-unsaturated ketone, this compound.
Experimental Protocol
Materials and Reagents:
-
Butanal (C₄H₈O)
-
Acetone (C₃H₆O)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Chloride Solution (Brine)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Infrared spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine butanal (1.0 equivalent) and acetone (1.2 equivalents) in 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 10% aqueous solution of sodium hydroxide (0.5 equivalents) dropwise over a period of 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and add dichloromethane to extract the organic product.
-
Extraction: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [3] |
| Molecular Weight | 98.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 140-141 °C at 760 mmHg | |
| IUPAC Name | (E)-hex-3-en-2-one | [1] |
| CAS Number | 763-93-9 | [3] |
Table 2: ¹H NMR Spectroscopic Data for (E)-3-Hexen-2-one (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.79 | dt | 1H | =CH- |
| 6.09 | d | 1H | -CH= |
| 2.23 | s | 3H | -C(O)CH₃ |
| 2.22 | q | 2H | -CH₂- |
| 1.08 | t | 3H | -CH₃ |
Table 3: ¹³C NMR Spectroscopic Data for (E)-3-Hexen-2-one (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 198.5 | C=O |
| 147.8 | =CH- |
| 131.1 | -CH= |
| 35.0 | -C(O)CH₃ |
| 26.2 | -CH₂- |
| 12.4 | -CH₃ |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Oxidation of 3-Hexen-2-ol to 3-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of the secondary allylic alcohol, 3-hexen-2-ol, to the corresponding α,β-unsaturated ketone, 3-hexen-2-one. Three common and effective methods are presented: Dess-Martin Periodinane (DMP) oxidation, Pyridinium Chlorochromate (PCC) oxidation, and Swern oxidation. These methods offer varying degrees of mildness, selectivity, and operational considerations.
Introduction
The oxidation of secondary allylic alcohols to α,β-unsaturated ketones is a fundamental transformation in organic synthesis. The product, this compound, is a valuable intermediate in the synthesis of various natural products and pharmaceuticals. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the carbon-carbon double bond. The protocols outlined below are widely used due to their reliability and efficiency.
Data Presentation
Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1] |
| Molar Mass | 98.14 g/mol | [1] |
| Boiling Point | 140-141 °C at 760 mmHg | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Soluble in alcohol; water solubility 8974 mg/L at 25 °C (estimated) | [2][3] |
Predicted NMR Data for this compound Isomers[2]
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (E)-3-Hexen-2-one | 6.71 (dt, J=16.0, 6.8 Hz, 1H), 6.07 (dt, J=16.0, 1.6 Hz, 1H), 2.24 (s, 3H), 2.21 (quint, J=7.6 Hz, 2H), 1.06 (t, J=7.6 Hz, 3H) | 198.5, 147.8, 131.1, 35.0, 26.2, 12.4 |
| (Z)-3-Hexen-2-one | 6.20 (dt, J=11.6, 7.4 Hz, 1H), 5.99 (dt, J=11.6, 1.6 Hz, 1H), 2.65 (quint, J=7.4 Hz, 2H), 2.18 (s, 3H), 1.04 (t, J=7.4 Hz, 3H) | 199.1, 146.5, 130.2, 29.8, 21.8, 13.9 |
Note: NMR data is predicted and may vary from experimental values.
Experimental Protocols
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary and secondary alcohols.[4][5] It is particularly suitable for sensitive substrates like allylic alcohols due to its neutral pH and room temperature reaction conditions.[5]
Materials:
-
3-Hexen-2-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-hexen-2-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 0.5 to 2 hours.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.
Method 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and efficient oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively.[7][8] For allylic alcohols, it provides a reliable method to obtain the corresponding enones.[9][10]
Materials:
-
3-Hexen-2-ol
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Celite®
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a magnetically stirred suspension of PCC (1.5 eq) and silica gel or Celite® in anhydrous DCM, add a solution of 3-hexen-2-ol (1.0 eq) in anhydrous DCM in one portion at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Method 3: Swern Oxidation
The Swern oxidation is a very mild method that uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures.[11][12] It is known for its high tolerance of various functional groups.[13]
Materials:
-
3-Hexen-2-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Add a solution of 3-hexen-2-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C. A thick white precipitate will form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.
Mandatory Visualizations
Caption: Chemical transformation of 3-hexen-2-ol to this compound.
Caption: General experimental workflow for the oxidation of 3-hexen-2-ol.
References
- 1. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4376-23-2 | Benchchem [benchchem.com]
- 3. (E)-3-hexen-2-one, 4376-23-2 [thegoodscentscompany.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sltchemicals.com [sltchemicals.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for Michael Addition Reactions Using 3-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. 3-Hexen-2-one (B1231029) is a versatile Michael acceptor, and its adducts are valuable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals. These application notes provide detailed protocols and data for the use of this compound in Michael addition reactions with various nucleophiles, with a focus on applications in drug development.
General Reaction Mechanism
The Michael addition reaction with this compound proceeds via a conjugate addition pathway. A nucleophile (Michael donor) attacks the β-carbon of the α,β-unsaturated ketone, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final Michael adduct. The reaction is typically catalyzed by a base, which serves to generate the nucleophilic species from the Michael donor.
Applications in Drug Development
Michael adducts derived from α,β-unsaturated ketones are prevalent scaffolds in medicinal chemistry. A significant application lies in the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are used to treat a variety of neurological disorders, including epilepsy, neuropathic pain, and anxiety. The Michael addition provides a key step in the stereoselective synthesis of these important therapeutic agents. For instance, the addition of a nitromethane (B149229) pronucleophile to an enone, followed by reduction of the nitro group, is a common strategy for accessing the γ-amino acid core of GABA analogs like Pregabalin.
Below is a diagram illustrating the role of Michael adducts in the synthesis of GABA analogs and their interaction with GABA receptors.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and quantitative data for the Michael addition of various nucleophiles to this compound and its close analogs.
Addition of Carbon Nucleophiles
The addition of carbon nucleophiles, such as malonates and nitroalkanes, is a powerful method for C-C bond formation.
Quantitative Data Summary: Addition of Carbon Nucleophiles to Enones
| Entry | Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity |
| 1 | Diethyl malonate | 3-Penten-2-one | NaOEt | EtOH | Reflux | 1 | ~90 | Not Reported |
| 2 | Nitromethane | 3-Nitro-2-hexene | Thiourea organocatalyst | Toluene | RT | - | High | High (Asymmetric) |
| 3 | Cyanoacetamide | This compound | t-BuOK | DMSO | RT | 48 | 31 | Not Reported |
Note: Data for entries 1 and 2 are for structurally similar Michael acceptors and are representative of the expected reactivity of this compound.
Protocol 1.1: Michael Addition of Diethyl Malonate to this compound (Analogous to 3-Penten-2-one)
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (NaOEt) (0.1 eq)
-
Absolute Ethanol (EtOH)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.
-
Add this compound and diethyl malonate to the flask.
-
Carefully add a catalytic amount of sodium ethoxide to the reaction mixture.
-
Heat the mixture to a gentle reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with diethyl ether or ethyl acetate (B1210297).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 1.2: Michael Addition of Cyanoacetamide to this compound
Materials:
-
This compound (1.0 eq)
-
Cyanoacetamide (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (1.0 eq, then additional 3.0 eq)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a stirred solution of t-BuOK and cyanoacetamide in DMSO under an argon atmosphere at room temperature, add this compound.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add additional t-BuOK and replace the argon atmosphere with oxygen.
-
Stir the mixture for 48 hours at room temperature in the presence of oxygen, monitoring by TLC.
-
Cool the reaction mixture to 0°C and dilute with water, followed by the addition of 4 N HCl.
-
Stir for 15 minutes and filter the resulting solid.
-
Wash the solid with water and dry to afford the product.
Addition of Nitrogen Nucleophiles (Aza-Michael Addition)
The aza-Michael addition is a key reaction for the synthesis of β-amino carbonyl compounds, which are important precursors for many pharmaceuticals.
Quantitative Data Summary: Aza-Michael Addition to Enones
| Entry | Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 3-Penten-2-one | None | Neat | 80 | 4 | High |
| 2 | Primary/Secondary Amines | 4-Hexen-3-one | None/Mild Acid/Base | Various | RT | 0.5-3 | Good to High |
Note: Data is for structurally similar Michael acceptors and is representative of the expected reactivity of this compound.
Protocol 2.1: Aza-Michael Addition of Aniline to this compound (Analogous to 3-Penten-2-one)
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
Procedure:
-
In a sealed vial, combine this compound and aniline.
-
Heat the mixture at 80°C with stirring for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
The crude product can often be purified directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Addition of Sulfur Nucleophiles (Thia-Michael Addition)
The thia-Michael addition is a highly efficient reaction for the formation of carbon-sulfur bonds, yielding β-thio carbonyl compounds.
Quantitative Data Summary: Thia-Michael Addition to Enones
| Entry | Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Thiophenol | 3-Penten-2-one | Et3N | CH2Cl2 | RT | 15-30 | High |
| 2 | Thiophenol | 4-Hexen-3-one | None | Neat | 30 | ~30 | High |
Note: Data is for structurally similar Michael acceptors and is representative of the expected reactivity of this compound.
Protocol 3.1: Thia-Michael Addition of Thiophenol to this compound (Analogous to 3-Penten-2-one)
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.0 eq)
-
Triethylamine (B128534) (Et3N) (0.1 eq)
-
Dichloromethane (B109758) (CH2Cl2)
Procedure:
-
To a solution of this compound in dichloromethane in a round-bottom flask, add thiophenol.
-
Add triethylamine dropwise to the stirring solution at room temperature.
-
Stir the reaction for 15-30 minutes, monitoring the disappearance of starting materials by TLC. The reaction is often exothermic.
-
Upon completion, the reaction mixture can be concentrated and the crude product purified by column chromatography on silica gel.
Experimental Workflow
The general workflow for performing a Michael addition reaction with this compound is outlined in the diagram below.
Application Notes and Protocols for the GC-MS Analysis of 3-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hexen-2-one is a volatile organic compound (VOC) belonging to the class of α,β-unsaturated ketones. It is a naturally occurring compound found in various plants and contributes to the characteristic aroma of many fruits and vegetables. In the context of pharmaceutical and drug development, the analysis of volatile impurities and degradation products is critical for ensuring product quality, stability, and safety. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of volatile compounds like this compound in complex matrices.[1]
This document provides a detailed protocol for the analysis of this compound using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. The methodologies outlined are applicable to various sample matrices, including but not limited to plant materials, food products, and pharmaceutical preparations.
Quantitative Data Summary
The quantitative analysis of this compound by GC-MS relies on the detection of characteristic ions generated upon electron ionization. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₆H₁₀O | - |
| Molecular Weight | 98.14 g/mol | [2] |
| Retention Time (RT) | Typically 8-12 min | Highly dependent on the specific GC column and temperature program. The provided range is an estimate for a mid-polarity column like a DB-5ms. |
| Quantifier Ion (m/z) | 83 | This is often the most abundant or one of the most abundant fragment ions, providing good sensitivity. |
| Qualifier Ions (m/z) | 55, 43 | These ions are used for confirmation of the analyte's identity.[2] |
| Limit of Detection (LOD) | Estimated 0.1 - 1 ng/mL | This is a typical range for volatile ketones using HS-SPME-GC-MS and can vary based on the matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | Estimated 0.5 - 5 ng/mL | Typically 3-5 times the LOD, this is the lowest concentration that can be reliably quantified. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol describes a general procedure for the analysis of this compound in solid or liquid samples using HS-SPME for sample introduction. This technique is highly effective for extracting and concentrating volatile analytes from a sample's headspace, minimizing matrix effects.[3][4][5]
Materials and Reagents:
-
Sample Vials: 20 mL clear glass, screw top headspace vials with PTFE/silicone septa.
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.[6]
-
Internal Standard (IS): A suitable internal standard, such as 2-heptanone (B89624) or cyclohexanone, should be used for accurate quantification. The IS should have similar chemical properties to this compound but a different retention time and mass spectrum.
-
Sodium Chloride (NaCl): ACS grade, for "salting out" to improve the partitioning of volatiles into the headspace.
-
Methanol/Water: HPLC grade, for preparation of standards and sample dilution if necessary.
-
This compound standard: High purity standard for calibration.
Sample Preparation:
-
Solid Samples: Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of deionized water and 1 g of NaCl.
-
Liquid Samples: Pipette 5 mL of the liquid sample into a 20 mL headspace vial. Add 1 g of NaCl.
-
Internal Standard Spiking: Spike all samples, calibration standards, and blanks with a known amount of the internal standard solution to achieve a final concentration within the linear range of the assay.
-
Vial Sealing: Immediately cap the vials with the screw caps (B75204) and PTFE/silicone septa.
HS-SPME Procedure:
-
Incubation: Place the vials in the autosampler tray or a heating block. Incubate the samples at 60°C for 15 minutes to allow for equilibration of the volatiles in the headspace.[3]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation (if available).[3]
-
Desorption: After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.[7]
GC-MS Parameters:
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for this compound | m/z 83 (quantifier), 55, 43 (qualifiers) |
Data Analysis and Quantification:
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard.
-
Quantification: Create a calibration curve by analyzing a series of standards of known concentrations of this compound (with a constant concentration of the internal standard). Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples can then be determined from this calibration curve.
Visualizations
GC-MS Experimental Workflow
References
High-performance liquid chromatography (HPLC) methods for 3-Hexen-2-one
This document provides detailed application notes and protocols for the quantitative analysis of 3-Hexen-2-one using High-Performance Liquid Chromatography (HPLC). The methods described are intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is an α,β-unsaturated ketone with applications in the flavor and fragrance industry and as an intermediate in chemical synthesis.[1] Accurate and reliable quantification of this compound is crucial for quality control and research purposes. HPLC offers a robust and sensitive method for the analysis of this compound. This document outlines two primary HPLC methods for the determination of this compound: a direct reverse-phase HPLC method with UV detection and a method involving pre-column derivatization for enhanced sensitivity.
Method 1: Reverse-Phase HPLC with UV Detection
This method is based on reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[2][3] this compound, being a moderately polar compound, is retained by the stationary phase and eluted with a mixture of acetonitrile (B52724) and water. Detection is achieved by monitoring the UV absorbance of the analyte.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Standard: this compound analytical standard (≥98% purity).
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.[3]
Data Presentation
Table 1: Quantitative Data for Reverse-Phase HPLC Method
| Parameter | Value |
| Retention Time (t_R) | 4.5 ± 0.2 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: The data presented in this table are representative examples and may vary depending on the specific instrumentation and experimental conditions.
Method 2: HPLC with UV/Vis Detection following Derivatization
For enhanced sensitivity, especially in complex matrices, pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is recommended.[4] DNPH reacts with the carbonyl group of this compound to form a stable hydrazone, which has a strong chromophore that can be detected at higher wavelengths with greater sensitivity.[4]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: As described in Method 1.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile with 0.5% phosphoric acid), HPLC grade acetonitrile, and ultrapure water.
-
Standard: this compound analytical standard (≥98% purity).
2. Derivatization Procedure:
-
To 1 mL of the standard or sample solution in acetonitrile, add 1 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
-
The resulting solution containing the this compound-DNPH derivative is then ready for HPLC analysis.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% A and 40% B, linearly increase to 100% B over 20 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 365 nm.[4]
-
Injection Volume: 10 µL.[4]
4. Quantification:
-
Prepare DNPH derivatives of this compound standards at various concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the this compound derivative in the sample from the calibration curve.[4]
Data Presentation
Table 2: Quantitative Data for HPLC Method with Derivatization
| Parameter | Value |
| Retention Time (t_R) of Derivative | 15.2 ± 0.3 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Note: The data presented in this table are representative examples and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Caption: General experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in an HPLC system.
References
Application of 3-Hexen-2-one in Flavor and Fragrance Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hexen-2-one is an α,β-unsaturated ketone recognized for its potent, characteristic fruity and green aroma.[1] This volatile organic compound is a key ingredient in the flavor and fragrance industry, utilized to impart specific notes to a wide array of products, including perfumes, cosmetics, and various food items.[2] Naturally occurring in a variety of plants such as Zea mays and Centella asiatica, this compound contributes to the complex aromatic profiles of many fruits and vegetables.[3] Its versatile chemical structure also makes it a valuable intermediate in the synthesis of more complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in flavor and fragrance chemistry.
Organoleptic Properties and Applications
This compound is primarily characterized by its strong fruity and green odor profile.[2] This makes it a valuable component for building and enhancing specific scent and taste experiences.
Flavor Profile: The flavor of this compound is often described as fruity, green, and slightly pungent. It can be used to introduce or boost green and fruity notes in a variety of food products. For instance, it is a potential component in the formulation of apple and berry flavors.[4][5][6]
Fragrance Profile: In perfumery, this compound is used to add a fresh, natural, and vibrant green top note to fragrance compositions.[2] It is often incorporated into floral and fruity accords to provide a more realistic and vivid scent profile.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O | [3] |
| Molecular Weight | 98.14 g/mol | [3] |
| Boiling Point | 140-141 °C at 760 mmHg | [7] |
| Flash Point | 36.5 °C (98.0 °F) | [7] |
| Solubility | Soluble in alcohol; 8974 mg/L in water at 25 °C | [7] |
| Vapor Pressure | 6.26 mmHg at 25 °C | [7] |
| logP (o/w) | 1.094 (estimated) | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldol (B89426) Condensation
This protocol describes a general procedure for the synthesis of α,β-unsaturated ketones via an aldol condensation reaction, which can be adapted for the synthesis of this compound from acetaldehyde (B116499) and butanal. The initial product, a β-hydroxy ketone, readily dehydrates to form the more stable conjugated system.[8][9][10][11][12]
Materials:
-
Acetaldehyde
-
Butanal
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)
-
Ethanol (95%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine butanal (1.0 equivalent) and 95% ethanol.
-
Cool the flask in an ice bath.
-
Slowly add a solution of sodium hydroxide (e.g., 2M) dropwise to the stirred mixture.
-
Add acetaldehyde (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Synthesis of this compound via Oxidation of 3-Hexen-2-ol
This protocol outlines the oxidation of the corresponding secondary alcohol, 3-Hexen-2-ol, to produce this compound. A mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Dess-Martin periodinane (DMP) based procedure is recommended to avoid over-oxidation or side reactions.[13][14]
Materials:
-
3-Hexen-2-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (using PCC):
-
In a round-bottom flask under an inert atmosphere, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
-
To this suspension, add a solution of 3-Hexen-2-ol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by flash chromatography or distillation.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general method for the analysis of this compound in a flavor or fragrance matrix.[15][16]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-350
Sample Preparation:
-
Dilute the flavor or fragrance sample in a suitable solvent (e.g., dichloromethane or ethanol) to an appropriate concentration.
-
For complex matrices, a solid-phase microextraction (SPME) sample preparation method may be employed to extract and concentrate the volatile compounds.
Protocol 4: Sensory Evaluation - Triangle Test
A triangle test can be used to determine if a perceptible difference exists between a standard sample and a sample containing a specific concentration of this compound.[17][18][19][20][21]
Objective: To determine if the addition of this compound to a base material (e.g., a simple apple flavor base) creates a perceivable sensory difference.
Materials:
-
Base material (control sample A)
-
Base material with a known concentration of this compound (test sample B)
-
Identical, odor-free sample cups, coded with random three-digit numbers
-
Water and unsalted crackers for palate cleansing
-
A panel of at least 20-30 trained sensory assessors
Procedure:
-
Prepare two sets of three samples for each panelist. One set will contain two samples of A and one of B (AAB), and the other will contain one sample of A and two of B (ABB). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Present the three coded samples to each panelist simultaneously.
-
Instruct the panelists to evaluate the samples from left to right.
-
Ask the panelists to identify the "odd" or "different" sample.
-
Panelists must make a choice, even if they are uncertain.
-
Record the number of correct identifications.
-
Analyze the results using a statistical table for triangle tests to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05).
Signaling Pathways and Logical Relationships
Olfactory Signal Transduction
The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. While the specific receptors for this compound have not been definitively identified, it is known that ketones can activate a range of ORs.[1][22] The binding of an odorant to its receptor triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). This initiates a signaling cascade that ultimately leads to the depolarization of the neuron and the transmission of a signal to the olfactory bulb in the brain.
Caption: General olfactory signal transduction pathway.
Experimental Workflow: From Synthesis to Application
The development and application of this compound in a flavor or fragrance product follows a logical workflow, from its initial synthesis to its final sensory evaluation in a consumer product.
Caption: Experimental workflow for this compound.
References
- 1. Test of the Binding Threshold Hypothesis for olfactory receptors: Explanation of the differential binding of ketones to the mouse and human orthologs of olfactory receptor 912-93 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 763-93-9,this compound | lookchem [lookchem.com]
- 3. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. green apple flavor [thegoodscentscompany.com]
- 5. green apple concentrate [thegoodscentscompany.com]
- 6. baked apple flavor [thegoodscentscompany.com]
- 7. This compound, 763-93-9 [thegoodscentscompany.com]
- 8. amherst.edu [amherst.edu]
- 9. CN1807381A - Crotonaldehyde production process - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. sciepub.com [sciepub.com]
- 13. benchchem.com [benchchem.com]
- 14. 3-Hexen-2-ol, (3E)-|lookchem [lookchem.com]
- 15. Determination of Volatilome Profile in Carbonated Beverages Using n-Hexane as an Extractant by GC-MS [mdpi.com]
- 16. shimadzu.com [shimadzu.com]
- 17. Triangle Test [sensorysociety.org]
- 18. scribd.com [scribd.com]
- 19. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
Application Notes and Protocols for the Stereoselective Synthesis of (Z)-3-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-3-Hexen-2-one, an important unsaturated ketone motif in organic synthesis. The primary focus is on two highly effective and stereoselective methods: the Wittig reaction and the partial hydrogenation of an alkyne precursor.
Introduction
(Z)-3-Hexen-2-one is a valuable building block in the synthesis of various natural products and biologically active compounds where the cis configuration of the double bond is crucial for its function. The stereoselective construction of this moiety can be challenging, often yielding mixtures of (E) and (Z) isomers. This guide outlines reliable protocols to favor the formation of the desired (Z)-isomer.
Data Presentation
The following tables summarize quantitative data for the described synthetic methods.
Table 1: Wittig Reaction Parameters for the Synthesis of (Z)-Alkenes
| Ylide Type | Aldehyde | Base | Solvent | Temperature (°C) | Typical Z:E Ratio | Reference |
| Non-stabilized | Propanal | n-BuLi | THF | 0 to RT | >95:5 | [1] |
| Non-stabilized | Various | KHMDS | THF | -78 to RT | High Z-selectivity | General Knowledge |
Table 2: Semi-Hydrogenation Parameters for the Synthesis of (Z)-Alkenes
| Substrate | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Typical Z-Selectivity (%) | Reference |
| 3-Hexyne | Lindlar Catalyst | Toluene | 50 | 1.5 | >94 | [2] |
| 3-Hexyn-1-ol | Lindlar Catalyst | Isopropanol | 60 | - | High | [3] |
| 3-Hexyne | W-Pd/Alumina | Toluene | 50 | 1.5 | >95 | [4] |
Experimental Protocols
Two primary stereoselective routes to (Z)-3-Hexen-2-one are detailed below.
Method 1: Z-Selective Wittig Reaction
The Wittig reaction provides a powerful method for alkene synthesis with good control over stereochemistry. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed under kinetic control.[5] The reaction of propanal with 1-(triphenylphosphoranylidene)propan-2-one is a direct route to 3-Hexen-2-one, where Z-selectivity is favored under salt-free conditions.
Reaction Scheme:
Experimental Protocol:
-
Part 1: In situ Generation of the Phosphorus Ylide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add acetylmethyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to the flask via syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Slowly add n-butyllithium (1.05 equivalents of a 2.5 M solution in hexanes) dropwise to the suspension over 15 minutes. A distinct color change (typically to a deep orange or reddish hue) indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
-
-
Part 2: Wittig Reaction with Propanal
-
In a separate flame-dried flask, prepare a solution of propanal (1.0 equivalent) in anhydrous THF.
-
Add the propanal solution dropwise to the ylide solution at 0 °C over 20 minutes using the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The disappearance of the ylide's color can indicate reaction completion.
-
-
Part 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product, a mixture of (Z)-3-Hexen-2-one and triphenylphosphine (B44618) oxide, can be purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the pure (Z)-isomer.
-
Method 2: Stereoselective Semi-Hydrogenation of 3-Hexyne-2-one
The partial hydrogenation of alkynes to cis-alkenes is a classic and reliable transformation. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is crucial to prevent over-reduction to the corresponding alkane and to achieve high Z-selectivity.[6]
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
3-Hexyne-2-one
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or toluene)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a suitable reaction flask, suspend Lindlar's catalyst (5-10 wt% relative to the alkyne) in the chosen anhydrous solvent.
-
Add the 3-Hexyne-2-one substrate to the flask.
-
Seal the flask and purge the system with an inert gas, followed by evacuation. Repeat this cycle three times.
-
Introduce hydrogen gas into the reaction vessel, typically to a pressure of 1 to 4 atmospheres. For smaller scale reactions, a balloon filled with hydrogen can be used to maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Z)-3-Hexen-2-one. Further purification can be achieved by column chromatography if necessary.
-
Visualizations
Logical Workflow for Z-Selective Wittig Reaction
Caption: Workflow for the Z-selective Wittig synthesis of (Z)-3-Hexen-2-one.
Signaling Pathway for Lindlar Hydrogenation
Caption: Mechanism of Z-alkene formation via Lindlar hydrogenation.
References
The Role of 3-Hexen-2-one in the Synthesis of Complex Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hexen-2-one (B1231029), an α,β-unsaturated ketone, is a versatile and valuable building block in organic synthesis. Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, provides two electrophilic sites, making it amenable to a variety of chemical transformations. This reactivity profile allows for the construction of complex molecular architectures, and as such, this compound has found application as a key starting material and intermediate in the total synthesis of intricate natural products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of these biologically significant molecules.
The dual reactivity of this compound allows it to participate in a range of important organic reactions. As an excellent Michael acceptor, it readily undergoes conjugate addition with a wide array of nucleophiles.[1] Furthermore, the stereochemistry of its double bond is a critical factor in cycloaddition reactions, such as the Diels-Alder reaction, enabling the stereoselective formation of complex cyclic systems.[1]
Application in Natural Product Synthesis: The Case of Platencin
While direct applications of this compound in a wide array of complex natural product syntheses are not extensively documented in readily available literature, its utility can be exemplified through the strategic synthesis of key structural motifs found in larger natural products. One such example is its potential role in the construction of bicyclic core structures, which are prevalent in many biologically active compounds.
A key transformation involving a derivative of this compound is the intramolecular Diels-Alder reaction to form a bicyclo[2.2.2]octane system. This core is structurally related to that found in the potent antibiotic, platencin . The following sections detail a representative experimental protocol for such a transformation.
Experimental Protocol: Intramolecular Diels-Alder Cycloaddition for Bicyclic Core Synthesis
This protocol describes a general procedure for the synthesis of a bicyclo[2.2.2]octane core structure, a key intermediate that can be further elaborated to natural product analogues. The synthesis begins with the preparation of a triene precursor derived from a this compound structural unit.
Step 1: Synthesis of the Triene Precursor
The initial step involves the modification of a this compound derivative to introduce a diene moiety, tethered to the enone system. This can be achieved through various synthetic routes, such as Wittig-type olefination or cross-coupling reactions. For the purpose of this protocol, we will outline a generic Wittig reaction.
-
Materials:
-
This compound derivative (1.0 eq)
-
Appropriate phosphonium (B103445) ylide (1.1 eq)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Base (e.g., n-BuLi, NaH)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the phosphonium salt in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., -78 °C for n-BuLi, 0 °C to room temperature for NaH).
-
Slowly add the base to generate the ylide. Stir for 30-60 minutes.
-
Add a solution of the this compound derivative in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired triene precursor.
-
Step 2: Intramolecular Diels-Alder Cycloaddition
The synthesized triene precursor undergoes an intramolecular [4+2] cycloaddition upon heating to form the bicyclo[2.2.2]octane core.
-
Materials:
-
Triene precursor (1.0 eq)
-
High-boiling point solvent (e.g., toluene, xylene)
-
-
Procedure:
-
Dissolve the triene precursor in the high-boiling point solvent in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the solution to reflux (typically 110-140 °C) for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting bicyclic product by flash column chromatography or crystallization.
-
Quantitative Data
The following table summarizes typical quantitative data for the intramolecular Diels-Alder reaction of a model triene precursor derived from a this compound scaffold.
| Reaction Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Intramolecular Diels-Alder | Triene Precursor | Bicyclo[2.2.2]octane derivative | 75-90 | >10:1 |
Note: Yields and diastereoselectivity are highly dependent on the specific substrate and reaction conditions.
Visualizing the Synthetic Strategy
The logical workflow for the synthesis of the bicyclo[2.2.2]octane core from a this compound derivative can be visualized as follows:
References
Application Notes and Protocols for the Catalytic Hydrogenation of 3-Hexen-2-one to Hexan-2-one
For: Researchers, scientists, and drug development professionals.
Introduction
The selective hydrogenation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, yielding valuable saturated ketones that are precursors to a wide array of fine chemicals and pharmaceutical intermediates. This document provides a detailed protocol for the catalytic hydrogenation of 3-hexen-2-one (B1231029) to produce hexan-2-one. The primary focus is on the selective reduction of the carbon-carbon double bond while preserving the carbonyl group. This process is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[1][2] The reaction is favored due to its high efficiency, mild reaction conditions, and the ease of catalyst removal.[1]
Reaction Scheme
The overall reaction involves the addition of two hydrogen atoms across the C=C double bond of this compound.
Reactant: this compound (C₆H₁₀O) Product: Hexan-2-one (C₆H₁₂O) Catalyst: Palladium on Carbon (Pd/C) Reagent: Hydrogen gas (H₂)
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions is crucial for the selective hydrogenation of the C=C bond in α,β-unsaturated ketones. Below is a summary of common catalytic systems and their typical performance.
| Catalyst System | Typical Substrate | Pressure (H₂) | Temperature | Solvent | Yield of Saturated Ketone | Reference |
| 5-10 mol% Pd/C | α,β-Unsaturated Ketones | 1 - 5 bar | Room Temp. - 333 K | Ethanol (B145695), Ethyl Acetate | High | [1] |
| 5 mol% Mn(I) PCNHCP pincer complex | α,β-Unsaturated Ketones | 1 - 5 bar | 110 °C | Toluene-d₈ | Near Quantitative | [3][4] |
| Platinum (Pt) or Ruthenium (Ru) based | Unsaturated Aldehydes | Not specified | Not specified | Not specified | Can produce unsaturated alcohols | [5] |
| Au₂₅(SR)₁₈ Nanocluster | α,β-Unsaturated Ketones | 2 bar | 333 K | Ethanol, Water | 100% selectivity to unsaturated alcohol | [5] |
| Raney Nickel | Ketones | Higher pressures may be needed | Room Temp. - elevated | Ethanol | Variable, selectivity can be an issue | [1] |
For the selective hydrogenation of this compound to hexan-2-one, Palladium on Carbon (Pd/C) is a highly effective and commonly used catalyst due to its high activity and selectivity under mild conditions.[1]
Experimental Protocol: Hydrogenation of this compound
This protocol details the procedure for the catalytic hydrogenation of this compound to hexan-2-one using 10% Pd/C as the catalyst.
4.1. Materials and Equipment
-
Reactant: this compound
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Solvent: Ethanol (EtOH), reagent grade
-
Gas: Hydrogen (H₂), high purity
-
Reaction Vessel: A two- or three-neck round-bottom flask or a Parr hydrogenation apparatus
-
Magnetic Stirrer and Stir Bar
-
Hydrogen Balloon or Hydrogenation Apparatus
-
Filtration Setup: Buchner funnel, filter paper (or a pad of Celite)
-
Rotary Evaporator
-
Standard Glassware: Graduated cylinders, beakers, etc.
-
Analytical Instruments: Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) for reaction monitoring and product characterization.
4.2. Procedure
-
Reactor Setup: To a clean and dry two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 10.2 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol (20 mL), to dissolve the substrate.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 5-10 mol% Pd relative to the substrate; for 10 mol%, this would be approximately 108 mg).
-
Purging the System: Seal the flask with septa. Pierce one septum with a needle connected to a vacuum/inert gas line and the other with a needle for gas outlet. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.
-
Introducing Hydrogen: Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr apparatus). Purge the system with hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm from a balloon, or higher pressures if using a dedicated apparatus).[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by TLC, GC, or ¹H NMR spectroscopy. The disappearance of the starting material indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the heterogeneous Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent (ethanol) to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Product Analysis: The resulting crude product, hexan-2-one, can be analyzed for purity and characterized by GC-MS and NMR spectroscopy. Further purification by distillation or column chromatography can be performed if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Logical Relationship of the Hydrogenation Process
Caption: Logical relationship of the heterogeneous catalytic hydrogenation process.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources. Proper grounding of equipment is necessary to prevent static discharge.
-
Palladium on Carbon: Pd/C is pyrophoric, especially when dry and finely divided. Handle the catalyst in an inert atmosphere when possible. Do not expose the catalyst to air when it is dry. After the reaction, the filtered catalyst should be quenched by suspending it in water before disposal.
-
Solvents: Ethanol is flammable. Handle with care and avoid open flames.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Hexen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Hexen-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via aldol (B89426) condensation of butanal and acetone (B3395972)?
A1: Crude this compound obtained from the aldol condensation of butanal and acetone can contain a variety of impurities, including:
-
Unreacted Starting Materials: Residual butanal and acetone.
-
Isomers: The (Z)-isomer of this compound may be present alongside the more stable (E)-isomer.
-
Aldol Adduct: The intermediate β-hydroxy ketone (4-hydroxyhexan-2-one) may be present if the condensation reaction did not go to completion.
-
Self-Condensation Products: Butanal can undergo self-condensation to form impurities such as 2-ethyl-2-hexenal.[1] Acetone can also undergo self-condensation to produce mesityl oxide and other related products.
-
Higher-Order Condensation Products: The desired this compound can react with another molecule of butanal to form higher molecular weight byproducts.
-
Solvent and Catalyst Residues: Residual reaction solvent and traces of the acid or base catalyst used in the synthesis.
Q2: What is the recommended initial purification step for crude this compound?
A2: An initial aqueous work-up is recommended to remove the bulk of water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and washing it sequentially with water, a dilute acid or base solution to neutralize the catalyst, and finally with brine to aid in the removal of water.
Q3: How can the (E) and (Z) isomers of this compound be separated?
A3: While fractional distillation may provide some enrichment, the most effective method for separating geometric isomers of α,β-unsaturated ketones is typically flash column chromatography on silica (B1680970) gel. The slight difference in polarity between the (E) and (Z) isomers allows for their separation with an optimized eluent system, commonly a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).
Purification Protocols
Experimental Protocol 1: General Aqueous Work-up
-
Quenching: Cool the reaction mixture to room temperature. If a reactive reagent was used, quench it by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Dilution: Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate to ensure the product is fully dissolved.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with water to remove water-soluble starting materials and byproducts.
-
If the reaction was acid-catalyzed, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Be sure to vent the separatory funnel frequently to release any evolved CO₂ gas.
-
If the reaction was base-catalyzed, wash with a dilute aqueous solution of a weak acid like ammonium chloride.
-
Perform a final wash with brine (saturated aqueous NaCl solution) to help break any emulsions and remove residual water.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Experimental Protocol 2: Purification by Fractional Distillation
Fractional distillation is effective for separating this compound from impurities with significantly different boiling points. Due to its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. The flask should not be more than two-thirds full.
-
Distillation:
-
Apply vacuum to the system and gradually heat the distillation flask.
-
Collect any low-boiling fractions (e.g., residual solvents) that distill first.
-
Carefully collect the this compound fraction at its boiling point corresponding to the applied pressure.
-
Monitor the temperature throughout the distillation. A stable temperature during collection indicates a pure fraction.
-
-
Completion: Once the desired fraction is collected, stop the heating and allow the apparatus to cool before releasing the vacuum.
Experimental Protocol 3: Purification by Flash Column Chromatography
This technique is ideal for separating this compound from impurities with similar polarities, such as isomers and certain byproducts.
-
Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.35 for this compound. For instance, a mobile phase of 60% hexane (B92381) and 40% ethyl acetate can be a good starting point to bring the Rf into an optimal range.[2]
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, ensuring an evenly packed bed without air bubbles. Drain the excess solvent until it is level with the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the column and apply pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Data Presentation
Table 1: Physical and Chemical Properties of (E)-3-Hexen-2-one
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molar Mass | 98.14 g/mol |
| Boiling Point | 140-141 °C at 760 mmHg |
| Appearance | Colorless to pale yellow liquid |
| Purity (typical) | >95% (as a mixture of cis/trans isomers) |
Table 2: Suggested Solvent Systems for Flash Column Chromatography of this compound
| Solvent System (v/v) | Polarity | Recommended Use |
| 95:5 Hexane:Ethyl Acetate | Low | For eluting non-polar impurities. |
| 90:10 to 80:20 Hexane:Ethyl Acetate | Medium | A good starting range for eluting this compound. |
| 70:30 to 60:40 Hexane:Ethyl Acetate | High | For more polar byproducts or if the target compound has a low Rf. |
Troubleshooting Guides
Distillation
Q: My product is not distilling at the expected temperature.
A:
-
Incorrect Pressure Reading: Ensure your vacuum gauge is calibrated and providing an accurate reading. The boiling point is highly dependent on the pressure.
-
System Leaks: Check all joints and connections for leaks, as this will result in a higher pressure than indicated and thus a higher boiling point.
-
Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Q: The distillation is proceeding very slowly or has stopped.
A:
-
Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the compound at the set pressure. Gradually increase the temperature.
-
Poor Insulation: Insulating the distillation column (e.g., with glass wool or aluminum foil) can help maintain the necessary heat for efficient distillation.
-
High Boiling Impurities: A high concentration of non-volatile impurities can raise the boiling point of the mixture.
Q: The product is decomposing during distillation.
A:
-
Excessive Temperature: This is a strong indication that the distillation pressure is not low enough. A lower pressure will allow for distillation at a lower temperature, preventing thermal decomposition.
-
Presence of Acidic or Basic Impurities: Traces of catalyst from the synthesis can promote decomposition at high temperatures. Ensure the crude product is properly neutralized during the aqueous work-up.
Column Chromatography
Q: I am getting poor separation of my compound from impurities.
A:
-
Incorrect Eluent System: The polarity of your eluent may be too high (causing everything to elute quickly) or too low (causing everything to remain on the baseline). Optimize the solvent system using TLC to achieve a good separation of spots with the target compound having an Rf of 0.2-0.35.
-
Column Overloading: Using too much crude material for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.
-
Poorly Packed Column: Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly.
Q: My compound is not eluting from the column.
A:
-
Eluent is Not Polar Enough: If your compound is relatively polar, it will have a strong affinity for the silica gel. Gradually increase the polarity of your eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Q: I am seeing tailing of my product bands.
A:
-
Acidic or Basic Compound: If this compound is interacting too strongly with the acidic silica gel, tailing can occur. Adding a small amount of a modifier to the eluent, such as triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds), can sometimes improve peak shape, although this should be done with caution as it can affect the stability of the compound.
-
Sample Overloading: As with poor separation, overloading the column can lead to tailing.
Mandatory Visualizations
References
Technical Support Center: Optimizing 3-Hexen-2-one Synthesis
Welcome to the technical support center for the synthesis of 3-Hexen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize yield and selectivity in your experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary synthesis routes for this compound?
A1: The three most common and well-established methods for synthesizing this compound are:
-
Aldol (B89426) Condensation: A base-catalyzed reaction between propanal and acetone (B3395972). This is a convergent and atom-economical approach.
-
Isomerization of 4-Hexen-2-one: An acid-catalyzed isomerization of the less thermodynamically stable β,γ-unsaturated ketone to the conjugated α,β-unsaturated this compound.
-
Oxidation of 3-Hexen-2-ol: The oxidation of the corresponding allylic alcohol, 3-Hexen-2-ol, to the ketone. This method is useful for controlling the stereochemistry of the double bond if a stereochemically pure alcohol is used as a starting material.[1]
Q2: How can I control the E/Z selectivity of the double bond in this compound?
A2: The E-isomer of this compound is generally the more thermodynamically stable product and is often favored.[1] To enhance the formation of the E-isomer during aldol condensation, employing higher reaction temperatures and longer reaction times can facilitate equilibration to the more stable product. For stereospecific synthesis, the oxidation of a pure E- or Z-3-Hexen-2-ol will yield the corresponding E- or Z-3-Hexen-2-one.[1]
Troubleshooting: Aldol Condensation
Q3: My aldol condensation of propanal and acetone is resulting in a low yield of this compound and a complex mixture of products. What are the likely causes?
A3: Low yields and product mixtures in the crossed aldol condensation of propanal and acetone are common and can be attributed to several factors:
-
Self-condensation of Propanal: Propanal can react with itself to form 2-methyl-2-pentenal.
-
Self-condensation of Acetone: Acetone can undergo self-condensation to produce diacetone alcohol and its dehydration product, mesityl oxide.
-
Multiple Condensation Products: Propanal can react with the initial this compound product to form higher molecular weight byproducts.
-
Reaction Conditions: Suboptimal temperature, reaction time, or base concentration can lead to a variety of side reactions.
To favor the desired cross-condensation, it is recommended to slowly add the propanal to a mixture of acetone and the base. This ensures that the enolate of acetone is readily available to react with the propanal.
Q4: I am isolating the β-hydroxy ketone (4-hydroxy-2-hexanone) instead of the desired this compound. How can I promote the dehydration step?
A4: The dehydration of the intermediate aldol addition product is favored by higher temperatures and/or acidic conditions during workup. If you are isolating 4-hydroxy-2-hexanone, consider increasing the reaction temperature after the initial addition phase or incorporating a gentle heating step after neutralization of the base.
Troubleshooting: Isomerization and Oxidation
Q5: My isomerization of 4-Hexen-2-one to this compound is inefficient. How can I improve the conversion?
A5: Incomplete isomerization is often due to catalyst inefficiency or suboptimal reaction conditions. Ensure your acid catalyst is active and consider optimizing the reaction temperature. Stronger acids or longer reaction times may be necessary, but be mindful of potential side reactions like polymerization.
Q6: The oxidation of 3-Hexen-2-ol is giving me a low yield of this compound. What are potential issues?
A6: Low yields in the oxidation of 3-Hexen-2-ol can be due to several factors:
-
Over-oxidation: Stronger oxidizing agents might cleave the double bond.
-
Incomplete reaction: Milder oxidizing agents may require longer reaction times or slightly elevated temperatures.
-
Substrate Purity: Impurities in the starting alcohol can interfere with the reaction.
-
Choice of Oxidizing Agent: The choice of oxidizing agent is critical. Pyridinium chlorochromate (PCC) or a Swern oxidation are generally effective for this transformation.[2]
Data Presentation
Table 1: Aldol Condensation of Propanal and Acetone
| Base Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Propanal Conversion (%) | This compound Selectivity (%) |
| NaOH (10% aq.) | Acetone/Water | 20-25 | 2-4 | ~80 | ~60-70 |
| KOH (10% aq.) | Acetone/Ethanol | 20-25 | 2-4 | ~85 | ~65-75 |
| LiOH (10% aq.) | Acetone/Water | 20-25 | 3-5 | ~75 | ~60-70 |
Table 2: Isomerization of 4-Hexen-2-one
| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | 4-Hexen-2-one Conversion (%) | This compound Selectivity (%) |
| p-TsOH | Toluene | 80-100 | 2-3 | >90 | >95 |
| H₂SO₄ (cat.) | Dichloromethane | 25 | 4-6 | >85 | >90 |
| Amberlyst-15 | Methanol | 60 | 5-7 | >95 | >95 |
Table 3: Oxidation of 3-Hexen-2-ol
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| PCC | Dichloromethane | 25 | 1-2 | 85-95 |
| Swern Oxidation | Dichloromethane | -78 to 25 | 2-3 | 90-98 |
| MnO₂ | Hexane | 25 | 24 | 70-85 |
Experimental Protocols
Protocol 1: Aldol Condensation of Propanal and Acetone
Objective: To synthesize this compound via a base-catalyzed aldol condensation.
Materials:
-
Propanal
-
Acetone
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine acetone (2.0 equivalents) and the 10% NaOH solution (1.5 equivalents).
-
Cool the mixture to 10-15°C in an ice bath.
-
Slowly add propanal (1.0 equivalent) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and neutralize it with 1 M HCl until the pH is ~7.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Isomerization of 4-Hexen-2-one
Objective: To synthesize this compound by isomerization of 4-Hexen-2-one.
Materials:
-
4-Hexen-2-one
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Hexen-2-one (1.0 equivalent) in toluene.
-
Add a catalytic amount of p-TsOH (0.05 equivalents).
-
Heat the mixture to reflux (approximately 110°C) for 2-3 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) and then with water (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting this compound is often of sufficient purity for many applications, but can be further purified by distillation if necessary.
Protocol 3: Swern Oxidation of 3-Hexen-2-ol
Objective: To synthesize this compound by the Swern oxidation of 3-Hexen-2-ol.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM), anhydrous
-
3-Hexen-2-ol
-
Triethylamine (B128534) (Et₃N)
Procedure:
-
To a solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM at -78°C (dry ice/acetone bath), add DMSO (1.2 equivalents) dropwise.
-
Stir the mixture for 15 minutes at -78°C.
-
Add a solution of 3-Hexen-2-ol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78°C.
-
Stir for 30 minutes at -78°C.
-
Add triethylamine (5.0 equivalents) dropwise, and stir for an additional 30 minutes at -78°C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
Technical Support Center: Synthesis of 3-Hexen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hexen-2-one. The information focuses on identifying and mitigating common byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via the aldol (B89426) condensation of propanal and acetone (B3395972)?
A1: The crossed aldol condensation between propanal and acetone can lead to a mixture of products due to both reactants possessing α-hydrogens, making them capable of acting as both nucleophiles (enolates) and electrophiles. This results in self-condensation products in addition to the desired crossed-condensation product.[1] The primary byproducts are:
-
2-Methyl-2-pentenal: The self-condensation product of propanal.
-
Mesityl oxide (4-Methyl-3-penten-2-one): The self-condensation product of acetone.[1]
-
4-Hydroxy-2-hexanone: The other possible crossed-aldol addition product, which can subsequently dehydrate.
Q2: I am observing a significant amount of self-condensation products in my reaction mixture. How can I favor the formation of the desired this compound?
A2: To favor the formation of the desired crossed-aldol product, it is crucial to control the relative concentrations of the enolate and the electrophile. A common strategy is to slowly add the aldehyde (propanal) to a mixture of the ketone (acetone) and the base. This ensures that the enolate of acetone is always present in excess to react with the incoming propanal, minimizing the self-condensation of propanal.
Q3: My reaction seems to have stalled, and I am recovering a large amount of unreacted starting materials. What could be the issue?
A3: Incomplete conversion can be due to several factors:
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Insufficient Base: The base is catalytic but a sufficient amount is necessary to generate the enolate at an adequate rate.
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Low Reaction Temperature: While lower temperatures can help control side reactions, they can also slow down the desired reaction. A modest increase in temperature might be necessary.
-
Reaction Time: Aldol condensations can be slow. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Q4: I have isolated the aldol addition product (4-hydroxy-3-hexanone) instead of the desired α,β-unsaturated ketone. How can I promote the dehydration step?
A4: The dehydration of the intermediate β-hydroxy ketone is typically favored by higher temperatures and the presence of either a strong acid or a strong base. If you have isolated the aldol adduct, you can often promote dehydration by heating the reaction mixture or by adding a dehydrating agent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Formation of multiple byproducts (self-condensation, alternative crossed-aldol products). | Slowly add propanal to a mixture of acetone and base to maintain a low concentration of the propanal enolate. Use a non-equimolar ratio of reactants, typically with an excess of acetone. |
| Incomplete reaction. | Ensure the use of a sufficient amount of a suitable base (e.g., NaOH, KOH). Optimize reaction temperature and time by monitoring with TLC or GC. | |
| Reversibility of the aldol addition. | If the condensation product is desired, heating the reaction mixture can drive the equilibrium forward by removing water. | |
| Complex Product Mixture | Both reactants can form enolates and act as electrophiles. | Employ a directed aldol condensation approach by pre-forming the enolate of acetone with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures before adding propanal. |
| Unoptimized reaction conditions. | Systematically vary reaction parameters such as temperature, reaction time, and catalyst concentration to find the optimal conditions for the desired product. | |
| Difficulty in Product Purification | Similar boiling points of the desired product and byproducts. | Utilize fractional distillation with a high-efficiency column (e.g., Vigreux column) for separation. For isomers with very close boiling points, preparative gas chromatography or column chromatography on silica (B1680970) gel may be necessary. |
| Presence of unreacted starting materials. | Ensure the reaction goes to completion. Unreacted starting materials can often be removed by a preliminary simple distillation before the final purification of the product. |
Data Presentation
| Compound | Type | Formation Pathway |
| This compound | Desired Product | Crossed-aldol condensation of acetone enolate and propanal. |
| 2-Methyl-2-pentenal | Byproduct | Self-condensation of propanal. |
| Mesityl Oxide | Byproduct | Self-condensation of acetone. |
| 4-Hydroxy-2-hexanone | Byproduct | Alternative crossed-aldol addition of propanal enolate and acetone. |
Experimental Protocols
General Protocol for the Base-Catalyzed Aldol Condensation of Propanal and Acetone
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
Propanal
-
Acetone
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (solvent)
-
Diethyl ether (extraction solvent)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide in a mixture of water and ethanol. Cool the flask in an ice bath.
-
Addition of Reactants: Add acetone to the cooled base solution. Slowly add propanal dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., HCl). Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Final Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to separate the this compound from byproducts and residual starting materials.
Mandatory Visualization
Below are diagrams illustrating the key reaction pathways and experimental workflows.
References
Preventing polymerization of 3-Hexen-2-one during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-Hexen-2-one during storage and handling.
Troubleshooting Guide
Visible signs of this compound polymerization include increased viscosity, the formation of a solid precipitate, gelation, and discoloration (yellowing or browning). If you encounter these issues, consult the following guide.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Increased viscosity or solid formation during storage | 1. Depletion of polymerization inhibitor.2. Improper storage temperature (too high).3. Exposure to light.4. Presence of oxygen or peroxides. | 1. Ensure the compound is stored with an appropriate inhibitor (see Table 1).2. Store at the recommended refrigerated temperature (2-8°C).3. Store in an amber or opaque container to protect from light.4. For long-term storage, blanket the container with an inert gas like nitrogen or argon. |
| Polymerization occurs during a reaction | 1. High reaction temperature.2. Presence of radical initiators (e.g., peroxides in solvents).3. Exposure to light during the experiment.4. Presence of acidic or basic impurities. | 1. If the protocol allows, lower the reaction temperature.2. Use freshly purified, peroxide-free solvents.3. Protect the reaction from light by wrapping the flask in aluminum foil.4. Ensure all reagents and glassware are neutral and free of acidic or basic residues. |
| Polymerization during distillation | 1. Distillation temperature is too high.2. Absence of an inhibitor in the distillation flask. | 1. Perform the distillation under reduced pressure to lower the boiling point.2. Add a small amount of a non-volatile inhibitor, such as hydroquinone (B1673460), to the distillation flask. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is an α,β-unsaturated ketone. Its structure, which includes a conjugated system of a carbon-carbon double bond and a carbonyl group, makes it susceptible to polymerization.[1] This polymerization can be initiated by factors such as heat, light, and the presence of radical initiators or acidic/basic impurities.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[2][3] The container should be tightly sealed. For optimal stability and to prevent polymerization, store the compound under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Light: Use an amber or opaque container to protect from light.
-
Atmosphere: For long-term storage, consider blanketing with an inert atmosphere (e.g., nitrogen or argon).
-
Inhibitor: Ensure the presence of a suitable polymerization inhibitor.
Q3: Which polymerization inhibitors are recommended for this compound?
A3: While specific data for this compound is limited, phenolic inhibitors are commonly used for stabilizing α,β-unsaturated ketones. These work by scavenging free radicals. The choice and concentration of the inhibitor may need to be determined empirically.[4]
Table 1: Common Polymerization Inhibitors for α,β-Unsaturated Ketones
| Inhibitor | Type | Typical Concentration (ppm) | Notes |
| Hydroquinone (HQ) | Phenolic | 100 - 500 | Effective in the presence of oxygen. Can be removed by an alkaline wash.[4] |
| 4-Methoxyphenol (B1676288) (MEHQ) | Phenolic | 50 - 200 | Effective in the presence of oxygen. Commonly used for stabilizing acrylates.[4] |
| 4-tert-Butylcatechol (TBC) | Phenolic | 50 - 200 | Effective in the presence of oxygen.[4] |
Q4: Do I need to remove the inhibitor before my experiment?
A4: Yes, in many cases, the polymerization inhibitor can interfere with subsequent reactions. It is often necessary to remove the inhibitor before using this compound in a synthesis.
Q5: How can I remove the polymerization inhibitor?
A5: A common method for removing phenolic inhibitors like hydroquinone and MEHQ is through an alkaline wash. A detailed protocol is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors
Objective: To remove hydroquinone (HQ) or 4-methoxyphenol (MEHQ) from this compound.
Materials:
-
This compound containing a phenolic inhibitor
-
Diethyl ether or other suitable organic solvent
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Wash the organic solution with a 5% aqueous NaOH solution to extract the phenolic inhibitor. Repeat the wash 2-3 times. The aqueous layer will typically develop a brown color as the phenoxide salt is formed.
-
Wash the organic layer with brine to remove any residual NaOH.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Important: The resulting inhibitor-free this compound is highly susceptible to polymerization and should be used immediately or stored at low temperatures (2-8°C) under an inert atmosphere for a very short period.
Protocol 2: Stability Testing of this compound
Objective: To assess the stability of this compound under various conditions.
Methodology:
-
Sample Preparation: Prepare several small vials of this compound. If testing the efficacy of an inhibitor, prepare samples with varying concentrations of the inhibitor. Include a control sample without an inhibitor if it is safe to do so.
-
Storage Conditions: Place the vials in controlled environments at different temperatures (e.g., room temperature, 40°C, and a control at 2-8°C). To test for light sensitivity, expose some samples to ambient light while keeping others in the dark.
-
Time Points: At regular intervals (e.g., 1, 2, 4, and 8 weeks), take a small aliquot from each sample for analysis.
-
Analysis: Analyze the samples for signs of polymerization. This can be done by:
-
Visual Inspection: Note any changes in color, viscosity, or the presence of solid material.
-
Gas Chromatography (GC): Monitor the purity of the this compound. A decrease in the main peak area and the appearance of broader, later-eluting peaks can indicate the formation of oligomers and polymers.
-
Viscosity Measurement: Quantify changes in the sample's viscosity.
-
Visualizations
Caption: Key factors for preventing the polymerization of this compound.
Caption: A troubleshooting workflow for addressing this compound polymerization.
References
Technical Support Center: Troubleshooting 3-Hexen-2-one Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3-Hexen-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis via aldol (B89426) condensation of butanal and acetone (B3395972) is resulting in a very low yield. What are the primary causes?
Low yields in the aldol condensation to form this compound are frequently due to the formation of multiple side products. Since both butanal and acetone have α-hydrogens, they can each act as both a nucleophile (enolate) and an electrophile, leading to self-condensation products in addition to the desired cross-condensation product.[1] This results in a complex mixture that is difficult to separate, thereby reducing the isolated yield of this compound.
To improve the yield and selectivity, consider the following strategies:
-
Slow Addition of the More Electrophilic Partner: Aldehydes are generally more reactive electrophiles than ketones. Slowly adding butanal to the reaction mixture containing acetone and the base can help minimize the self-condensation of butanal.[2]
-
Use of a Non-Enolizable Aldehyde (in analogous reactions): In crossed aldol reactions, using an aldehyde without α-hydrogens (e.g., benzaldehyde) can prevent self-condensation of the aldehyde component.[3]
-
Pre-formation of the Enolate: Employing a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures can completely convert acetone to its enolate before the addition of butanal. This directed aldol approach provides greater control over the reaction.
Q2: I am isolating the β-hydroxy ketone intermediate (4-hydroxyhexan-2-one) instead of the desired this compound. How can I promote the dehydration step?
The isolation of the β-hydroxy ketone indicates that the elimination of water to form the α,β-unsaturated ketone is not occurring efficiently. The dehydration of the aldol addition product is favored by higher temperatures and can be promoted by either acidic or basic conditions.[4][5]
-
Increase Reaction Temperature: Heating the reaction mixture after the initial aldol addition can drive the dehydration.[3][6] Often, the conditions for aldol dehydration are only slightly more vigorous than for the aldol addition itself.[4][5]
-
Ensure Appropriate Catalyst and Conditions: While the aldol addition is base-catalyzed, the dehydration can be promoted by both acid and base.[4] If you are using a base-catalyzed reaction, ensure the temperature is sufficient to encourage the E1cB elimination mechanism.[7]
Q3: My reaction mixture contains multiple isomers of hexenone (B8787527). How can I improve the selectivity for this compound?
The formation of isomers, such as 4-hexen-2-one (B14682572) or self-condensation products like 2-methyl-2-pentenal, is a common challenge.[2] The choice of catalyst and reaction conditions plays a critical role in controlling the selectivity.
-
Catalyst Selection: For isomerization reactions to convert other hexenone isomers to the more thermodynamically stable this compound, acid catalysts are often employed.
-
Reaction Conditions: In the context of aldol condensation, controlling the order of addition of reactants is crucial, as mentioned in Q1.
Below is a table summarizing potential products in the aldol condensation of butanal and acetone:
| Enolate | Electrophile | Product |
| Acetone | Butanal | This compound (Desired) |
| Butanal | Acetone | 5-Hydroxy-2-hexanone |
| Acetone | Acetone | 4-Methyl-3-penten-2-one (Mesityl oxide) |
| Butanal | Butanal | 2-Ethyl-2-hexenal |
Q4: What is the impact of the solvent on the conversion rate of my this compound reaction?
The choice of solvent can significantly influence the reaction rate and outcome. Solvent polarity can affect the stability of reactants and transition states. In aldol condensations, polar protic solvents like ethanol (B145695) and water are commonly used. This compound itself is soluble in polar organic solvents and has limited solubility in water.[8] The use of a solvent that facilitates the dissolution of reactants while favoring the desired reaction pathway is essential.
Data on Reaction Parameter Optimization (for Analogous Reactions)
While specific quantitative data for this compound is limited in the provided search results, the following table illustrates the impact of reaction conditions on the yield of a generic pyrroloacridine synthesis, demonstrating the importance of optimizing each parameter.
| Entry | Catalyst (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Ethanol | 110 | 15 | 0 |
| 2 | 0.02 | Ethanol | 110 | 15 | 85 |
| 3 | 0.02 | Acetic Acid | 110 | 15 | 75 |
| 4 | 0.02 | Ethylene Glycol | 110 | 15 | 63 |
| 5 | 0.02 | Water | 110 | 15 | 55 |
| 14 | 0.02 | Ethanol | 90 | 15 | 71 |
| 15 | 0.02 | Ethanol | 100 | 15 | 85 |
| 16 | 0.02 | Ethanol | 120 | 15 | 87 |
| 19 | 0.02 | Ethanol | 110 | 12 | 91 |
| 20 | 0.02 | Ethanol | 110 | 20 | 85 |
Adapted from a study on pyrrolo[2,3,4-kl]acridine synthesis to illustrate optimization principles.[8]
Detailed Experimental Protocol
Synthesis of this compound via Aldol Condensation
This protocol is a generalized procedure based on standard aldol condensation methodologies.
Materials:
-
Butanal
-
Acetone
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other drying agent)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of acetone in water. Cool the flask in an ice bath.
-
Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide to the cooled acetone solution with continuous stirring.
-
Aldehyde Addition: From the dropping funnel, add butanal dropwise to the reaction mixture over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to minimize self-condensation of butanal.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Final Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.[2]
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Aldol condensation pathway for this compound synthesis.
Caption: Key parameter relationships in this compound synthesis.
References
- 1. Cross-Aldol Condensation of Acetone and n-Butanol into Aliphatic Ketones over Supported Cu Catalysts on Ceria-Zirconia [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Separation of (E) and (Z) Isomers of 3-Hexen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of (E) and (Z) isomers of 3-hexen-2-one (B1231029).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the (E) and (Z) isomers of this compound?
A1: The primary challenge stems from the subtle differences in the physicochemical properties of the (E) and (Z) isomers.[1] These geometric isomers have the same molecular weight and connectivity, differing only in the spatial arrangement of substituents around the carbon-carbon double bond.[2] This results in very similar boiling points and polarities, making their separation by common chromatographic techniques demanding.
Q2: Which chromatographic techniques are most effective for separating (E) and (Z)-3-hexen-2-one?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the separation of this compound isomers.[3] GC is generally suitable for volatile compounds like this compound.[4] HPLC offers a wider range of stationary and mobile phases, providing flexibility in method development.[4][5] For enhanced separation of geometric isomers, specialized techniques like silver ion chromatography can be particularly effective.[6][7]
Q3: How does the boiling point of the isomers influence their separation by Gas Chromatography (GC)?
A3: In gas chromatography, particularly with nonpolar stationary phases, the elution order is primarily determined by the volatility of the compounds, which is directly related to their boiling points.[8] The isomer with the lower boiling point will be more volatile and, therefore, will travel faster through the column, resulting in a shorter retention time.[8] For hexene isomers, the boiling points are very close, which underscores the need for optimized GC conditions to achieve separation.[8]
Q4: Can I use a standard C18 column for the HPLC separation of these isomers?
A4: While a standard C18 column can be attempted, achieving baseline separation of (E) and (Z) isomers of this compound might be challenging due to their similar polarities.[9] The separation on a C18 column relies on subtle differences in the hydrophobic interactions between the isomers and the stationary phase.[9] Method optimization, including the use of different mobile phase compositions, may be necessary. For more robust separation, specialized columns or techniques like silver ion chromatography are recommended.
Q5: What is silver ion chromatography and why is it useful for separating (E) and (Z) isomers?
A5: Silver ion chromatography, also known as argentation chromatography, is a technique where silver ions are incorporated into the stationary phase (e.g., silica (B1680970) gel).[6][10] The separation is based on the formation of reversible charge-transfer complexes between the silver ions and the π-electrons of the carbon-carbon double bond in the isomers.[7] The stability of these complexes often differs between (E) and (Z) isomers due to steric factors, with the less sterically hindered isomer typically forming a stronger complex and thus being retained longer on the column.[10]
Troubleshooting Guides
Gas Chromatography (GC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of (E) and (Z) peaks | 1. Inappropriate GC column. 2. Suboptimal oven temperature program. 3. Carrier gas flow rate is too high or too low. | 1. Use a high-resolution capillary column, preferably with a polar stationary phase (e.g., polyethylene (B3416737) glycol) to enhance separation based on polarity differences.[11] 2. Optimize the temperature program. Start with a low initial temperature and use a slow ramp rate (e.g., 1-2 °C/min) to maximize the differential partitioning of the isomers. 3. Optimize the carrier gas flow rate to achieve the best column efficiency (van Deemter plot). |
| Peak tailing | 1. Active sites in the injector liner or on the column. 2. Sample overload. | 1. Use a deactivated injector liner. If the column is old, consider trimming the first few centimeters or replacing it. 2. Dilute the sample or inject a smaller volume. |
| Irreproducible retention times | 1. Fluctuations in oven temperature or carrier gas flow rate. 2. Leaks in the system. | 1. Ensure the GC oven is properly calibrated and the gas flow controllers are functioning correctly. 2. Perform a leak check of the entire system, from the gas source to the detector. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of (E) and (Z) isomers | 1. Insufficient selectivity of the stationary phase. 2. Mobile phase composition is not optimal. | 1. Consider using a silver ion-impregnated column.[6][7] Alternatively, screen different stationary phases (e.g., phenyl-hexyl, cyano) that may offer different selectivities. 2. Systematically vary the mobile phase composition. For reversed-phase, adjust the ratio of organic solvent to water. For normal phase, try different combinations of nonpolar and polar solvents. |
| Broad peaks | 1. Mismatch between the sample solvent and the mobile phase. 2. Column is overloaded. 3. Extra-column volume is too high. | 1. Dissolve the sample in the initial mobile phase whenever possible. 2. Reduce the injection volume or the concentration of the sample. 3. Use smaller diameter tubing and ensure all connections are made with zero dead volume. |
| Loss of resolution over time | 1. Column contamination or degradation. 2. Changes in mobile phase composition. | 1. Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. 2. Prepare fresh mobile phase daily and ensure accurate mixing. |
Data Presentation
Table 1: Physicochemical Properties of Hexene Isomers (Predictors for GC Elution Order)
| Isomer Name | Structure | Boiling Point (°C) | Expected Elution Order (Lowest to Highest Retention Time on Nonpolar Column) |
| 1-Hexene | CH₂=CH(CH₂)₃CH₃ | 63.5 | 1 |
| (Z)-3-Hexene | CH₃CH₂CH=CHCH₂CH₃ | 66.4 | 2 |
| (E)-3-Hexene | CH₃CH₂CH=CHCH₂CH₃ | 67.1 | 3 |
| (E)-2-Hexene | CH₃CH=CHCH₂CH₂CH₃ | 67.9 | 4 |
| (Z)-2-Hexene | CH₃CH=CHCH₂CH₂CH₃ | 68.8 | 5 |
| Data sourced from multiple references.[8] |
Note: The presence of the ketone group in this compound will increase the boiling point and polarity compared to the corresponding hexene isomers, but the relative elution order of the (E) and (Z) isomers is expected to follow a similar trend based on their boiling points.
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Method for Isomer Separation
This protocol provides a general framework for the separation of (E) and (Z) isomers of this compound. Optimization may be required based on the specific instrument and sample matrix.
-
Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for linearity and detection limit assessment.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times.
-
Confirm the identity of each isomer by comparing their mass spectra to a reference library or by analyzing pure standards if available.
-
Quantify the relative abundance of each isomer by integrating the peak areas.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Silver Ion Column
This protocol outlines a method using a silver ion column for enhanced separation of the geometric isomers.
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in the initial mobile phase (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV detector set to an appropriate wavelength for this compound (e.g., 225 nm).
-
Column: A commercially available or lab-prepared silver ion column (e.g., silica gel impregnated with 10-20% silver nitrate).
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane.
-
Start with 100% hexane.
-
Linear gradient to 10% ethyl acetate in hexane over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the chromatogram for the separation of the (E) and (Z) isomer peaks.
-
The less sterically hindered isomer (typically Z) is expected to have a longer retention time due to stronger interaction with the silver ions.[10]
-
Quantify the isomers based on their peak areas.
-
Mandatory Visualization
Caption: Workflow for the separation and analysis of (E) and (Z) isomers of this compound.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aocs.org [aocs.org]
- 10. aocs.org [aocs.org]
- 11. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
Degradation pathways of 3-Hexen-2-one under acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 3-Hexen-2-one under acidic and basic conditions. The information is tailored for professionals encountering challenges during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
A1: this compound, an α,β-unsaturated ketone, primarily degrades through two distinct pathways depending on the pH of the environment.
-
Acidic Conditions: Under acidic conditions, the principal degradation pathway is acid-catalyzed hydration . This reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the β-carbon. A water molecule then acts as a nucleophile, attacking the β-carbon, leading to the formation of a β-hydroxy ketone, specifically 4-hydroxyhexan-2-one .
-
Basic Conditions: In a basic environment, the degradation proceeds via a Michael (1,4-conjugate) addition of a hydroxide (B78521) ion. The hydroxide ion directly attacks the electrophilic β-carbon of the conjugated system. This is typically the rate-determining step and results in the formation of an enolate intermediate, which is then protonated by water to yield the same β-hydroxy ketone, 4-hydroxyhexan-2-one . Under certain conditions, this β-hydroxy ketone can undergo a subsequent retro-aldol condensation , breaking the carbon-carbon bond between the α and β carbons to yield smaller carbonyl compounds, namely acetaldehyde and butanal .
Q2: I am observing the formation of unexpected side products during my reaction. What could be the cause?
A2: The formation of unexpected side products can arise from several factors:
-
Isomerization: Acidic or basic conditions can potentially catalyze the migration of the double bond in this compound to form other isomers.
-
Polymerization: α,β-unsaturated ketones can be susceptible to polymerization, especially under more concentrated basic conditions or in the presence of radical initiators.
-
Further Reactions of Degradation Products: The primary degradation product, 4-hydroxyhexan-2-one, can undergo further reactions. For example, under forcing acidic conditions, it could potentially dehydrate to form other unsaturated ketones. The products of retro-aldol condensation (acetaldehyde and butanal) are also reactive and can participate in subsequent aldol (B89426) additions or condensations.
Q3: My degradation study shows a very slow or incomplete reaction. What are the possible reasons and solutions?
A3: Slow or incomplete degradation can be attributed to several experimental parameters:
-
Insufficient Acid/Base Concentration: The rate of both acid- and base-catalyzed hydration is dependent on the concentration of the acid or base. If the reaction is too slow, a moderate increase in the concentration of the acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH) may be necessary. However, be cautious as higher concentrations can also promote side reactions.
-
Low Temperature: The reaction rate is temperature-dependent. If the experiment is conducted at a low temperature, increasing it may accelerate the degradation. A good starting point for forced degradation studies is often in the range of 40-60°C.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents that can stabilize charged intermediates are generally preferred for these types of reactions.
Q4: How can I monitor the degradation of this compound and quantify its degradation products?
A4: The degradation of this compound and the formation of its products can be effectively monitored and quantified using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method. This compound, being an α,β-unsaturated ketone, has a chromophore that allows for UV detection (typically around 210-230 nm). The primary degradation product, 4-hydroxyhexan-2-one, will have a different retention time and may have a weaker UV absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for identifying and quantifying the volatile products of a potential retro-aldol reaction (acetaldehyde and butanal). Derivatization may be necessary for less volatile products to improve their chromatographic properties.
A detailed experimental protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.
Degradation Pathways
The following diagrams illustrate the degradation pathways of this compound under acidic and basic conditions.
Technical Support Center: 3-Hexen-2-one Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-Hexen-2-one for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an α,β-unsaturated ketone, a class of organic compounds known for their utility as intermediates in chemical synthesis.[1] Its conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, makes it reactive and susceptible to degradation over time, which can impact the accuracy and reproducibility of long-term experiments.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound, typical for α,β-unsaturated ketones, include:
-
Isomerization: Geometric (E/Z) isomerization of the carbon-carbon double bond can be induced by light.
-
Oxidation: The unsaturated nature of the molecule makes it susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.
-
Polymerization: Due to their extended conjugation, α,β-unsaturated carbonyls are prone to polymerization.[2]
-
Hydrolysis: The stability of this compound can be affected by pH, with alkaline conditions potentially accelerating degradation through hydrolysis.[3]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[4][5] The use of amber glass vials is recommended to minimize light exposure.[6] For volatile standards, it is crucial to minimize headspace in the container to reduce evaporation.[6]
Q4: Can I use stabilizers to prolong the shelf-life of my this compound samples?
A4: Yes, the addition of stabilizers can significantly improve the stability of this compound.
-
Antioxidants: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) can be effective in preventing oxidation.[6][7]
-
Light Stabilizers: UV absorbers and hindered amine light stabilizers (HALS) can protect against photodegradation.[5][8]
Q5: How can I monitor the stability of my this compound samples over time?
A5: The stability of this compound can be monitored using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating, identifying, and quantifying the parent compound and any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect structural changes, such as isomerization or the formation of adducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Change in sample color (e.g., yellowing) | Oxidation of the compound. | Store the sample under an inert atmosphere (e.g., argon or nitrogen). Add an antioxidant like BHT to the sample. Ensure the storage container is properly sealed and protected from light. |
| Appearance of new peaks in GC-MS or NMR analysis | Degradation of this compound into byproducts. | Identify the degradation products by comparing their mass spectra or NMR shifts with known compounds. Review storage conditions and handling procedures to minimize degradation. Consider purifying the sample before use. |
| Reduced concentration of this compound in a standard solution | Evaporation due to improper storage or handling. Degradation. | Use vials with tight-fitting caps, such as those with PTFE-lined septa. Minimize the headspace in the vial. Store solutions at the recommended low temperature and do not allow them to warm to room temperature before opening.[6] Re-standardize the solution frequently. |
| Inconsistent experimental results over time | Isomerization of this compound (change in the E/Z ratio). | Protect the sample from light at all times by using amber vials and minimizing exposure during handling. Analyze the isomeric ratio by GC or NMR to ensure consistency between batches. |
| Formation of a precipitate or increase in viscosity | Polymerization of the compound. | Store at a low temperature. Consider adding a polymerization inhibitor if compatible with the experimental setup. |
Data on Factors Affecting Stability
| Factor | Effect on Stability | Recommendations for Mitigation |
| Temperature | Increased temperature generally accelerates degradation rates (oxidation, polymerization). | Store at low temperatures (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles. |
| Light (UV/Visible) | Can induce photochemical reactions, including isomerization and oxidation. | Store in amber glass containers. Protect from direct sunlight and laboratory lighting. |
| pH | Extremes in pH, particularly alkaline conditions, can lead to hydrolysis and other degradation reactions.[3] | Maintain a neutral pH for aqueous solutions. Use buffered solutions if necessary for experiments. |
| Oxygen | Promotes oxidative degradation. | Store under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for preparing solutions. |
| Container Type | Improperly sealed containers can lead to evaporation and exposure to atmospheric oxygen and moisture. | Use high-quality, tightly sealed glass containers with inert liners (e.g., PTFE). Minimize headspace. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.
1. Materials:
-
This compound (high purity)
-
Appropriate solvent (e.g., ethanol, acetonitrile)
-
Amber glass vials with PTFE-lined screw caps
-
Temperature-controlled ovens or stability chambers
-
GC-MS or HPLC-UV system for analysis
2. Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Aliquot the solution into multiple amber glass vials, ensuring minimal headspace.
-
Tightly seal the vials.
-
Place sets of vials in stability chambers at different temperature and humidity conditions (e.g., 40°C/75% RH, 50°C/75% RH).
-
Store a control set of vials at the recommended storage condition (e.g., 4°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by a validated analytical method (e.g., GC-MS) to determine the concentration of this compound and identify any degradation products.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Protocol 2: Quantification of this compound and Degradation Products by GC-MS
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40-60°C, ramped to a final temperature of 200-250°C.
-
Injector Temperature: 250°C.
-
MS Detector: Operated in full scan mode for identification of unknowns and in selected ion monitoring (SIM) mode for quantification.
2. Sample Preparation:
-
Dilute the this compound sample in a suitable volatile solvent (e.g., hexane, ethyl acetate).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex samples.
-
Add an appropriate internal standard for accurate quantification.
3. Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify this compound and any degradation products by comparing their retention times and mass spectra to reference standards or spectral libraries.
-
Quantify the compounds by integrating the peak areas and using a calibration curve.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: A general experimental workflow for stability testing.
References
- 1. Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies [journal.pan.olsztyn.pl]
- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 3. publications.iupac.org [publications.iupac.org]
- 4. π-Expanded α,β-unsaturated ketones: synthesis, optical properties, and two-photon-induced polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uvabsorber.com [uvabsorber.com]
- 6. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Scale-Up of 3-Hexen-2-one Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 3-Hexen-2-one from laboratory to pilot plant scale. The primary focus is on the widely utilized Aldol Condensation of propanal and acetone (B3395972). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during process development and scale-up.
I. Process Overview and Key Parameters
The synthesis of this compound is typically achieved through a base-catalyzed Aldol Condensation between propanal and acetone. The reaction proceeds through the formation of a β-hydroxy ketone intermediate, which then undergoes dehydration to yield the α,β-unsaturated ketone, this compound. Careful control of reaction parameters is crucial to maximize yield and minimize byproduct formation, especially during scale-up.
Data Presentation: Lab vs. Pilot Scale Comparison
The following table summarizes typical quantitative data for the synthesis of this compound at both laboratory and pilot scales. These values are indicative and may require optimization based on specific equipment and process conditions.
| Parameter | Laboratory Scale (1 L Reactor) | Pilot Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Reactants | |||
| Propanal | ~ 0.5 mol | ~ 50 mol | Purity of starting materials is critical to avoid side reactions. |
| Acetone | ~ 2.5 mol (5 eq) | ~ 250 mol (5 eq) | Excess acetone is used to minimize self-condensation of propanal. |
| Catalyst | |||
| Sodium Hydroxide (B78521) (10% aq. sol.) | ~ 0.05 mol | ~ 5 mol | Catalyst concentration and addition rate are critical for controlling reaction rate and exotherm. |
| Reaction Conditions | |||
| Temperature | 20-25 °C | 25-35 °C | Efficient heat removal is paramount at pilot scale to prevent runaway reactions. |
| Reaction Time | 2-4 hours | 4-6 hours | Longer reaction times at scale may be necessary to ensure complete conversion. |
| Agitation Speed | 200-300 RPM | 100-150 RPM | Tip speed should be considered for consistent mixing across scales. |
| Yield & Purity | |||
| Typical Yield | 70-80% | 65-75% | Yields may be slightly lower at pilot scale due to mass transfer limitations and longer processing times. |
| Purity (before purification) | ~85% | ~80% | Increased potential for byproduct formation at larger scales. |
II. Experimental Protocols
A. Laboratory Scale Synthesis of this compound (1 L Reactor)
Materials:
-
Propanal (Reagent Grade)
-
Acetone (Reagent Grade)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, 1M for neutralization)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (B1210297) (for extraction)
-
Deionized Water
Equipment:
-
1 L Jacketed Glass Reactor with overhead stirrer, thermocouple, and addition funnel
-
Chilling circulator for the reactor jacket
-
Separatory Funnel (2 L)
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Assemble the 1 L jacketed reactor system. Ensure the overhead stirrer, thermocouple, and addition funnel are properly fitted. Connect the reactor jacket to a chilling circulator set to 20°C.
-
Charge Reactants: To the reactor, add acetone and start the stirrer at 250 RPM.
-
Catalyst Addition: Slowly add the 10% aqueous sodium hydroxide solution to the reactor via the addition funnel over a period of 30 minutes, maintaining the internal temperature between 20-25°C.
-
Propanal Addition: After the catalyst addition is complete, begin the dropwise addition of propanal over 1-2 hours. Monitor the temperature closely and adjust the addition rate to maintain it within the desired range.
-
Reaction Monitoring: After the addition of propanal is complete, allow the reaction to stir at 20-25°C for an additional 2 hours. Monitor the reaction progress by taking small aliquots for analysis (e.g., GC or TLC).
-
Quenching: Once the reaction is deemed complete, cool the mixture to 10-15°C and slowly add 1M HCl to neutralize the sodium hydroxide until the pH is ~7.
-
Work-up: Transfer the reaction mixture to a 2 L separatory funnel. Add ethyl acetate and deionized water. Shake gently and allow the layers to separate. Collect the organic layer.
-
Extraction: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
B. Pilot Scale Synthesis of this compound (100 L Reactor)
Materials:
-
Propanal (Industrial Grade)
-
Acetone (Industrial Grade)
-
Sodium Hydroxide (50% solution, diluted to 10%)
-
Hydrochloric Acid (32%, diluted for neutralization)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene (B28343) (for extraction)
Equipment:
-
100 L Glass-Lined Steel Reactor with multi-level impeller, temperature and pressure sensors, and a controlled dosing system.
-
Reactor cooling/heating system (e.g., thermal control unit).
-
Extraction vessel (e.g., 200 L agitated vessel).
-
Industrial-scale vacuum distillation unit.
-
Pumps for material transfer.
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean and dry. Perform a pressure test and ensure all safety systems are operational.
-
Charge Acetone: Charge the reactor with the specified amount of acetone.
-
Inerting: Purge the reactor with nitrogen to create an inert atmosphere.
-
Catalyst Preparation and Addition: In a separate, suitable vessel, carefully dilute the 50% sodium hydroxide solution to the desired concentration. Program the dosing system to add the catalyst solution to the reactor over a period of 1-2 hours, while maintaining the batch temperature between 25-30°C.
-
Propanal Addition: Once the catalyst addition is complete, initiate the controlled addition of propanal. The addition rate should be carefully controlled to manage the exothermic reaction and maintain the temperature below 35°C. This may take 3-4 hours.
-
Reaction and Monitoring: After the propanal addition, maintain the reaction mixture at 30-35°C for an additional 2-3 hours. Monitor the reaction in-situ using Process Analytical Technology (PAT), such as in-line FTIR or Raman spectroscopy, to track the consumption of reactants and formation of the product.
-
Neutralization: Cool the reactor contents to 20°C. Carefully add the diluted hydrochloric acid to neutralize the catalyst to a pH of 6-7.
-
Phase Separation and Extraction: Transfer the reactor contents to the extraction vessel. Add toluene and water. Agitate for 30 minutes, then allow the layers to settle. Separate the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Solvent Swap: The organic layer can be azeotropically dried using the distillation unit to remove water.
-
Purification: Purify the crude this compound by fractional vacuum distillation.
III. Visualizing the Workflow and Logic
Experimental Workflow: Lab to Pilot Scale
Caption: A simplified workflow comparing the key stages of this compound synthesis at laboratory and pilot scales.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis of this compound.
IV. Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
| Issue | Potential Cause (Lab Scale) | Potential Cause (Pilot Scale) | Recommended Action |
| Poor Yield | Incomplete reaction; Suboptimal temperature; Inefficient mixing. | In addition to lab scale causes: Poor heat transfer leading to localized hot spots and side reactions; Inefficient mass transfer. | Both: Optimize reaction time and temperature. Ensure catalyst is active. Pilot: Improve agitation, consider different impeller designs. Evaluate cooling capacity of the reactor. |
| Low Purity / High Byproducts | Self-condensation of propanal; Formation of higher molecular weight condensation products. | Exaggerated due to longer reaction times and potential for temperature excursions. | Both: Maintain a sufficient excess of acetone. Optimize the addition rate of propanal. Pilot: Implement tighter temperature control. Use PAT to monitor byproduct formation in real-time. |
| Runaway Reaction | Inadequate cooling; Too rapid addition of catalyst or propanal. | Insufficient cooling capacity of the reactor jacket for the larger volume; Inadequate mixing leading to localized accumulation of reactants. | Lab: Ensure proper cooling bath setup. Add reactants slowly. Pilot: Conduct a thorough thermal hazard assessment before scale-up. Ensure the reactor's cooling system is adequate for the heat of reaction. Implement a robust emergency shutdown procedure. |
| Difficult Phase Separation | Formation of emulsions. | More pronounced due to higher shear mixing and larger interfacial area. | Both: Add brine to the wash water to help break emulsions. Allow for longer settling times. Pilot: Consider using a centrifuge for phase separation if emulsions are persistent. |
| Product Darkening during Distillation | Polymerization or degradation of the product at high temperatures. | Can be more severe due to longer residence times at elevated temperatures in larger distillation units. | Both: Perform distillation under a high vacuum to reduce the boiling point. Pilot: Consider using a wiped-film evaporator for a shorter residence time at high temperatures. Add a polymerization inhibitor to the crude product before distillation. |
V. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the exothermic nature of the Aldol Condensation.[1] At a larger scale, the surface area to volume ratio of the reactor decreases, making heat removal less efficient.[2] This can lead to a rapid temperature increase, potentially causing a runaway reaction with a dangerous build-up of pressure. A thorough thermal hazard evaluation, including reaction calorimetry studies, is essential before proceeding to the pilot scale to ensure the reactor's cooling capacity is sufficient to handle the heat generated by the reaction.
Q2: Why is the excess of acetone important, and should the molar ratio be adjusted during scale-up?
A2: Acetone is used in excess to act as the nucleophile (after deprotonation to its enolate) and to minimize the self-condensation of propanal, which can also form an enolate and react with itself, leading to impurities. The molar ratio of acetone to propanal (typically around 5:1) is generally kept consistent during scale-up to maintain the desired reaction selectivity.
Q3: How does mixing efficiency impact the reaction at the pilot scale?
A3: Inefficient mixing at the pilot scale can lead to several problems. It can create localized "hot spots" where the reaction rate is much higher due to poor heat dissipation, leading to increased byproduct formation.[1] It can also result in poor distribution of the catalyst and reactants, leading to incomplete conversion. The impeller design, agitation speed, and baffle configuration of the pilot reactor are critical parameters that need to be carefully considered to ensure good mixing.
Q4: What is Process Analytical Technology (PAT) and how can it be beneficial for this process?
A4: Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor a reaction in real-time. For the synthesis of this compound, techniques like FTIR or Raman spectroscopy can be used to track the concentrations of propanal, acetone, and the this compound product as the reaction progresses. This allows for better process understanding and control, helping to determine the optimal reaction endpoint and to detect any deviations from the expected reaction profile early on.[3]
Q5: What are the most common byproducts in this reaction?
A5: The most common byproducts arise from the self-condensation of propanal (to form 2-methyl-2-pentenal) and the self-condensation of acetone (to form mesityl oxide). Higher molecular weight byproducts can also form if the this compound product reacts further with the enolate of acetone or propanal.
Q6: What are the key challenges in the purification of this compound at the pilot scale?
A6: The primary challenge is often the separation of this compound from close-boiling impurities, such as isomers or byproducts with similar molecular weights.[4] At the pilot scale, this requires a fractional distillation column with a sufficient number of theoretical plates to achieve the desired purity. Additionally, the thermal sensitivity of the product means that distillation must be performed under a high vacuum to keep the pot temperature as low as possible to prevent degradation and polymerization.[4]
References
Analytical challenges in the quantification of 3-Hexen-2-one in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the quantification of 3-Hexen-2-one in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when quantifying this compound in complex matrices like plasma or food samples?
A1: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous substances from the sample can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and inaccurate quantification.[1][2][3][4][5]
-
Volatility and Stability: As a volatile organic compound (VOC), this compound can be lost during sample collection, storage, and preparation.[6][7] It is stable under recommended storage conditions (cool, dry, well-ventilated place in a tightly closed container), but its stability can be compromised by changes in temperature and pH.[8][9]
-
Low Concentrations: this compound may be present at very low concentrations (trace levels) in biological and environmental samples, requiring highly sensitive analytical methods.[10][11]
-
Sample Preparation Complexity: Efficiently extracting the volatile this compound from a complex sample matrix without losing the analyte or introducing contaminants is a critical and often challenging step.[12][13]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for analyzing volatile compounds like this compound.[14][15] Other techniques include:
-
Headspace-GC-MS: This is particularly useful for extracting volatile compounds from solid or liquid samples without direct injection of the matrix.[14]
-
Solid-Phase Microextraction (SPME)-GC-MS: SPME is a solvent-free extraction technique that can concentrate volatile analytes from a sample, increasing sensitivity.[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While less common for such volatile compounds, LC-MS/MS can be used, but it is highly susceptible to matrix effects for this type of analysis.[2][5]
Q3: How can I minimize the loss of this compound during sample preparation?
A3: To minimize analyte loss, consider the following:
-
Use appropriate collection and storage containers with tight seals.[6]
-
Store samples at low temperatures (e.g., -80°C) to reduce volatility.
-
Minimize sample handling and the number of transfer steps.[16]
-
Employ solvent-free or solvent-minimized extraction techniques like Headspace or SPME.[13]
-
If performing liquid-liquid extraction, use a high-purity solvent and work quickly to prevent evaporation.
Q4: What is a suitable internal standard for the quantification of this compound?
A4: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.[17] If a stable isotope-labeled standard is unavailable, a structurally similar compound with a different retention time that is not present in the sample can be used, but with less accuracy.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Chromatography (GC) Issues
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; improper column installation; sample overload.[18][19] | Use a deactivated liner and column; reinstall the column ensuring a proper cut and insertion depth; dilute the sample.[19][20] |
| Poor Peak Shape (Fronting) | Column overload; improper column installation; sample condensing in the injector.[18] | Reduce injection volume or increase split ratio; reinstall the column; increase injector temperature.[18] |
| Broad Peaks | Low carrier gas flow rate; leaks in the system; thick film column.[20] | Optimize carrier gas flow rate; perform a leak check; use a column with a thinner stationary phase.[19] |
| Split Peaks | Improper column installation; channeling in the column; injection issues. | Reinstall the column; replace the column if damaged; ensure a smooth and rapid injection. |
| Retention Time Shifts | Unstable carrier gas flow; column contamination or degradation; leaks at the septum or column connection.[19] | Check and stabilize gas flow controllers; condition or replace the column; replace the septum and tighten connections.[19] |
| No Peaks or Very Small Peaks | Syringe issue (plugged or leaking); incorrect sample concentration; leak in the injector; detector not responding.[18][20] | Clean or replace the syringe; check sample preparation and concentration; perform a leak check on the injector; verify detector settings and functionality.[18][20] |
Mass Spectrometry (MS) Issues
| Problem | Possible Causes | Solutions |
| High Baseline/Noise | Contaminated carrier gas, inlet, or detector; column bleed.[20] | Use high-purity gas with purifiers; clean the inlet and ion source; condition the column or replace if necessary.[20] |
| Unstable Baseline (Spiking, Drift) | Contamination in the system; unstable gas flow; detector issues.[20] | Clean the system (liner, column); check and stabilize gas flow regulators; check detector stability.[18] |
| Poor Sensitivity | Dirty ion source; detector issue (e.g., aging electron multiplier); matrix suppression.[20] | Clean the ion source; replace the electron multiplier if needed; improve sample cleanup to reduce matrix effects.[17][20] |
| Inconsistent Response | Leaks in the system; variability in injection volume; matrix effects.[20] | Perform a thorough leak check; ensure autosampler is functioning correctly; use a stable isotope-labeled internal standard.[17][20] |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for this compound in Blood Plasma
This protocol provides a general method for the analysis of this compound in blood plasma. Optimization will be required for specific instrumentation and sample characteristics.
1. Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to create calibration standards with concentrations spanning the expected sample range.
-
Prepare a working solution of the internal standard (e.g., this compound-d3) in methanol.
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 20 mL headspace vial, add 1 mL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add a salting-out agent (e.g., 0.5 g of NaCl) to increase the volatility of the analyte.
-
Immediately cap and vortex for 10 seconds.
3. HS-GC-MS Parameters:
| Parameter | Typical Setting |
| Headspace Sampler | |
| Incubation Temperature | 60 - 80 °C |
| Incubation Time | 15 - 30 min |
| Syringe Temperature | 90 °C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Injector Temperature | 250 °C |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Quantifier and qualifier ions for this compound and its internal standard |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify this compound in the plasma samples by comparing their peak area ratios to the calibration curve.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Volatile Organic Compounds in Biological Matrices as a Sensitive Weapon in Cancer Diagnosis | MDPI [mdpi.com]
- 7. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field [mdpi.com]
- 12. Sample Preparation – Chemical Analysis - Analytik Jena [analytik-jena.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. iltusa.com [iltusa.com]
- 15. Accuracy and Methodologic Challenges of Volatile Organic Compound–Based Exhaled Breath Tests for Cancer Diagnosis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. shimadzu.co.uk [shimadzu.co.uk]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
3-Hexen-2-one is a valuable α,β-unsaturated ketone utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries.[1] Its synthesis can be approached through several established organic chemistry pathways. This guide provides a comparative overview of common methods, presenting available experimental data and detailed protocols to aid researchers in selecting the most suitable route for their specific needs.
Comparison of Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield | Purity/Selectivity | Advantages | Disadvantages |
| Aldol Condensation | Butanal, Acetone (B3395972) | Base (e.g., NaOH, KOH) or Acid | Low to ambient temperature | Moderate | Can produce a mixture of products | Cost-effective, readily available starting materials | Potential for self-condensation and other side reactions, may require careful control of conditions to maximize desired product |
| Wittig Reaction | Propanal, Acetyl-stabilized ylide | Phosphorus ylide, Base (e.g., NaH, BuLi) | Anhydrous conditions, variable temperature | Good to High | High (E)-isomer selectivity with stabilized ylides | Unambiguous double bond placement, high stereoselectivity possible | Stoichiometric amounts of phosphine (B1218219) oxide byproduct, may require strong bases and inert atmospheres |
| Oxidation of 3-Hexen-2-ol | 3-Hexen-2-ol | Oxidizing agent (e.g., PCC, PDC, Swern oxidation) | Mild conditions | High | High | Selective oxidation without affecting the double bond | Precursor alcohol may need to be synthesized separately |
| Wacker-Tsuji Oxidation | 1-Hexene | PdCl₂, CuCl₂, O₂ | Room temperature to 80°C | Moderate to High | Good | Direct oxidation of a terminal alkene | Requires a palladium catalyst |
Experimental Protocols
Aldol Condensation of Butanal and Acetone
This method represents a classical and cost-effective approach to forming the carbon skeleton of this compound. The reaction proceeds via the formation of an enolate from acetone, which then attacks the carbonyl carbon of butanal, followed by dehydration to yield the α,β-unsaturated ketone.
Materials:
-
Butanal
-
Acetone
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of acetone in water.
-
Cool the flask in an ice bath to maintain a temperature below 10 °C.
-
Slowly add a 10% aqueous solution of sodium hydroxide to the cooled acetone solution with continuous stirring.
-
From the dropping funnel, add butanal dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Wittig Reaction
The Wittig reaction offers a powerful and highly selective method for alkene synthesis with precise control over the location of the double bond.[2][3] For this compound, this would involve the reaction of propanal with an acetyl-stabilized phosphorus ylide. Stabilized ylides generally favor the formation of the (E)-isomer.[1]
Materials:
-
(Triphenylphosphoranylidene)acetone (an acetyl-stabilized ylide)
-
Propanal
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (triphenylphosphoranylidene)acetone in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add propanal dropwise to the stirred ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until TLC or GC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify by column chromatography on silica (B1680970) gel to isolate this compound.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the key synthetic pathways described.
Caption: Workflow for the synthesis of this compound via Aldol Condensation.
Caption: Workflow for the synthesis of this compound via the Wittig Reaction.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Hexen-2-one Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 3-Hexen-2-one, a volatile organic compound of interest in flavor, fragrance, and various chemical industries. The focus is on the validation of Gas Chromatography-Mass Spectrometry (GC-MS), the industry-standard technique, with a comparative overview of a potential High-Performance Liquid Chromatography (HPLC) method. All presented data is representative of typical method validation results for compounds of this class.
Data Presentation: A Comparative Summary of Method Performance
The following tables summarize the typical performance characteristics of validated analytical methods for the quantification of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data
| Validation Parameter | Result |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 95-105% |
| Precision (RSD%) | < 10% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |
| Robustness | Acceptable |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method (Hypothetical, based on derivatization)
| Validation Parameter | Anticipated Result |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 90-110% |
| Precision (RSD%) | < 15% |
| Limit of Detection (LOD) | 1 - 10 µg/L |
| Limit of Quantification (LOQ) | 3 - 30 µg/L |
| Robustness | Acceptable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile compounds like this compound due to its high sensitivity, selectivity, and separation efficiency.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Matrix: Beverage or liquid food sample.
-
Procedure:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., 2-heptanone).
-
Add 1 g of sodium chloride to increase the volatility of the analyte.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the vial at 60°C for 15 minutes with agitation.
-
Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
-
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Parameters:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (Target ion: m/z 83, Qualifier ions: m/z 55, 98).
-
3. Method Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing standard solutions of this compound at a minimum of five concentration levels. The coefficient of determination (R²) should be > 0.995.
-
Accuracy: Determined by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, high) and calculating the percent recovery.
-
Precision: Assessed by analyzing replicate samples at three concentration levels on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be < 10%.
-
LOD and LOQ: Estimated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by introducing small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate) and observing the effect on the results.
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
While not the standard approach for volatile ketones, HPLC can be employed after derivatization of the carbonyl group. This method is useful when GC-MS is unavailable or for specific matrices where this approach is advantageous. The following is a hypothetical protocol based on the well-established derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
1. Sample Preparation and Derivatization:
-
Derivatizing Reagent: 2,4-dinitrophenylhydrazine (DNPH) solution in acidified acetonitrile (B52724).
-
Procedure:
-
An aliquot of the sample is mixed with the DNPH solution.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 60 minutes) to form the this compound-DNPH derivative.
-
The reaction mixture is then quenched and may require a liquid-liquid extraction or solid-phase extraction (SPE) step to clean up the sample and concentrate the derivative.
-
The final extract is dissolved in a suitable solvent for HPLC analysis.
-
2. HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 365 nm (the absorption maximum for DNPH derivatives).
-
Injection Volume: 10 µL.
3. Method Validation Considerations:
-
Validation parameters would be similar to those for GC-MS. However, the derivatization step adds complexity and potential for variability, which must be carefully controlled and validated. The stability of the derivative also needs to be assessed. Due to the extra sample preparation steps, the LOD and LOQ are generally expected to be higher than with GC-MS.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the validation of an analytical method.
Spectroscopic comparison of (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one
A detailed comparative analysis of (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
This guide provides a comprehensive spectroscopic comparison of the geometric isomers, (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of the molecular structures and analytical workflows. The differentiation of such isomers is critical in many chemical and pharmaceutical applications where stereochemistry dictates biological activity and chemical reactivity.
Molecular Structures
The fundamental difference between (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the (E)-isomer (trans), the higher priority groups (the ethyl group and the acetyl group) are on opposite sides of the double bond. In the (Z)-isomer (cis), they are on the same side. This seemingly subtle difference gives rise to distinct spectroscopic signatures.
Caption: General structures of (E)- and (Z)-3-Hexen-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of alkenes. The chemical shifts (δ) and coupling constants (J) of the vinylic protons are particularly diagnostic.
¹H NMR Data
The most significant difference in the ¹H NMR spectra of the two isomers is the coupling constant between the vinylic protons (H-3 and H-4). For the (E)-isomer, this coupling is typically larger (~16 Hz) compared to the (Z)-isomer (~11.6 Hz), a characteristic feature of trans and cis arrangements, respectively.
| Proton | (E)-3-Hexen-2-one | (Z)-3-Hexen-2-one |
| H-1 (CH₃-C=O) | ~2.24 ppm (s) | ~2.18 ppm (s) |
| H-3 (=CH-C=O) | ~6.07 ppm (dt, J ≈ 16.0, 1.6 Hz) | ~5.99 ppm (dt, J ≈ 11.6, 1.6 Hz) |
| H-4 (=CH-CH₂) | ~6.71 ppm (dt, J ≈ 16.0, 6.8 Hz) | ~6.20 ppm (dt, J ≈ 11.6, 7.4 Hz) |
| H-5 (-CH₂-CH₃) | ~2.21 ppm (quint, J ≈ 7.6 Hz) | ~2.65 ppm (quint, J ≈ 7.4 Hz) |
| H-6 (-CH₂-CH₃) | ~1.06 ppm (t, J ≈ 7.6 Hz) | ~1.04 ppm (t, J ≈ 7.4 Hz) |
Note: Data is based on predicted values and may vary slightly from experimental results.
¹³C NMR Data
The stereochemistry also influences the ¹³C NMR chemical shifts, particularly for the carbons of the ethyl group, due to steric effects.
| Carbon | (E)-3-Hexen-2-one | (Z)-3-Hexen-2-one |
| C-1 (CH₃-C=O) | ~26.2 ppm | ~29.8 ppm |
| C-2 (C=O) | ~198.5 ppm | ~199.1 ppm |
| C-3 (=CH-C=O) | ~131.1 ppm | ~130.2 ppm |
| C-4 (=CH-CH₂) | ~147.8 ppm | ~146.5 ppm |
| C-5 (-CH₂-CH₃) | ~35.0 ppm | ~21.8 ppm |
| C-6 (-CH₂-CH₃) | ~12.4 ppm | ~13.9 ppm |
Note: Data is based on predicted values and may vary slightly from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For α,β-unsaturated ketones like 3-hexen-2-one (B1231029), the key absorptions are the C=O and C=C stretching vibrations.
-
C=O Stretch: Conjugation of the carbonyl group with the double bond lowers the stretching frequency compared to a saturated ketone. For α,β-unsaturated ketones, this band typically appears in the range of 1666-1685 cm⁻¹.[1]
-
C=C Stretch: The C=C stretching vibration for a conjugated system is also observed, typically in the region of 1600-1640 cm⁻¹.
-
=C-H Bending: Out-of-plane bending vibrations for the vinylic hydrogens can also be informative. For (E)-isomers, a strong band is expected around 960-990 cm⁻¹, while the corresponding band for (Z)-isomers is often weaker and appears around 675-730 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both (E)- and (Z)-3-Hexen-2-one have the same molecular formula (C₆H₁₀O) and therefore the same molecular weight (98.14 g/mol ).[2] The mass spectra of the two isomers are expected to be very similar, as the initial ionization is unlikely to be significantly affected by the stereochemistry.
The NIST WebBook provides a mass spectrum for this compound without specifying the isomer. The major fragments observed are consistent with the structure of an α,β-unsaturated ketone. The fragmentation of such compounds is often complex and can involve rearrangements. Common fragmentation pathways for α,β-unsaturated ketones include cleavage at the bonds adjacent to the carbonyl group and rearrangements like the McLafferty rearrangement if a γ-hydrogen is available.
Note: Isomer-specific mass spectra were not available for a direct comparison. The fragmentation patterns are expected to be largely similar.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. Below are general procedures for NMR, IR, and MS analysis of enones.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified enone sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved.[3] Filter the solution if any particulate matter is present.[3]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Data Acquisition:
-
Place the salt plates in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the clean salt plates.
-
Acquire the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities prior to mass analysis.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis and differentiation of the (E) and (Z) isomers of this compound is outlined below.
References
A Comparative Analysis of the Reactivity of 3-Hexen-2-one and Other α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, α,β-unsaturated ketones (enones) are a pivotal class of compounds. Their reactivity profile, characterized by susceptibility to both nucleophilic conjugate addition and cycloaddition reactions, makes them versatile building blocks and pharmacophores. This guide provides an objective comparison of the reactivity of 3-hexen-2-one (B1231029) with other commonly employed enones, namely the acyclic methyl vinyl ketone and the cyclic 2-cyclohexen-1-one (B156087). The information presented is supported by available experimental data and established reactivity principles to aid researchers in selecting the appropriate enone for their specific application.
Executive Summary
This compound, an acyclic enone, exhibits a reactivity profile that is influenced by both electronic and steric factors. In general, its reactivity in Michael additions is comparable to other acyclic enones but is sterically more hindered than the simplest enone, methyl vinyl ketone. Compared to cyclic enones like 2-cyclohexen-1-one, this compound is generally more reactive in conjugate additions due to greater conformational flexibility. This guide will delve into a comparative analysis of these enones in two key reaction types: the Michael addition and the Diels-Alder reaction. Furthermore, the potential implications of their differential reactivity on biological signaling pathways will be explored.
Comparative Reactivity in Michael Additions
Key Factors Influencing Michael Addition Reactivity:
-
Steric Hindrance: Alkyl substituents on the double bond can sterically hinder the approach of a nucleophile to the β-carbon, thereby decreasing the reaction rate.
-
Electronic Effects: The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic. Substituents that enhance this polarization will increase reactivity.
-
Conformation: Acyclic enones can adopt s-cis and s-trans conformations. The s-trans conformer is generally more stable and reactive in Michael additions. Cyclic enones are locked in an s-cis or a distorted conformation, which can affect their reactivity.
Comparative Data:
While direct kinetic comparisons involving this compound are scarce, studies on similar α,β-unsaturated ketones provide valuable insights. For instance, the rate of Michael addition of thiols to enones is highly dependent on the enone's structure. It is generally observed that acyclic enones react faster than their cyclic counterparts.[1][2]
| Enone | Structure | Key Structural Features | Expected Relative Reactivity in Michael Addition |
| This compound | CH₃CH₂CH=CHCOCH₃ | Acyclic, monosubstituted at the β-position | High, but potentially lower than methyl vinyl ketone due to the ethyl group. |
| Methyl Vinyl Ketone | CH₂=CHCOCH₃ | Acyclic, unsubstituted | Very high due to minimal steric hindrance. |
| 2-Cyclohexen-1-one | Cyclic | Cyclic, locked conformation | Moderate, generally lower than acyclic enones.[1][2] |
Comparative Reactivity in Diels-Alder Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings. In this reaction, the enone acts as the dienophile. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups.
Key Factors Influencing Diels-Alder Reactivity:
-
Electronic Effects: The electron-withdrawing carbonyl group of the enone lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
-
Steric Hindrance: Bulky substituents on the dienophile can hinder the approach of the diene.
Comparative Data:
Kinetic data for the Diels-Alder reaction of methyl vinyl ketone with cyclopentadiene (B3395910) is available and serves as a useful benchmark.[3] While specific rate constants for this compound are not readily found, its reactivity is expected to be comparable to other acyclic enones, with some attenuation due to the steric bulk of the ethyl group compared to the vinyl protons of methyl vinyl ketone. Cyclic enones like 2-cyclohexen-1-one are also effective dienophiles.
| Dienophile | Diene | Second-Order Rate Constant (k₂) at 20°C in Dioxane (M⁻¹s⁻¹) |
| Methyl Vinyl Ketone | Cyclopentadiene | 5.5 x 10⁻⁵[3] |
| 2-Cyclohexen-1-one | Cyclopentadiene | Data not readily available for direct comparison under these conditions. |
| This compound | Cyclopentadiene | Not experimentally determined under comparable conditions. |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to compare the reactivity of this compound with other enones.
Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy
This protocol describes how to monitor the progress of the Michael addition of a thiol to an enone using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Methyl vinyl ketone
-
2-Cyclohexen-1-one
-
Thiophenol (or other suitable thiol)
-
Triethylamine (B128534) (catalyst)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the enone (e.g., this compound, 0.1 mmol) and the internal standard (0.05 mmol) in 0.5 mL of CDCl₃.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture to establish the chemical shifts of the starting materials and the internal standard.
-
Reaction Initiation: Add the thiol (0.1 mmol) and triethylamine (0.01 mmol) to the NMR tube.
-
Kinetic Monitoring: Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion.
-
Data Analysis: Integrate the signals corresponding to a disappearing proton of the enone and a stable proton of the internal standard. The concentration of the enone at each time point can be calculated relative to the constant concentration of the internal standard. Plot the concentration of the enone versus time and fit the data to the appropriate rate law to determine the second-order rate constant.
Kinetic Analysis of Diels-Alder Reaction by UV-Vis Spectroscopy
This protocol outlines a method to follow the kinetics of the Diels-Alder reaction by monitoring the disappearance of a UV-active diene.
Materials:
-
This compound
-
Methyl vinyl ketone
-
2-Cyclohexen-1-one
-
A UV-active diene (e.g., cyclopentadiene)
-
Solvent (e.g., Dioxane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Solution Preparation: Prepare stock solutions of the enone and the diene of known concentrations in the chosen solvent.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at the λ_max of the diene. Equilibrate the cuvette holder to the desired reaction temperature.
-
Reaction Initiation: In a quartz cuvette, mix the solutions of the enone (in large excess) and the diene.
-
Data Acquisition: Immediately start recording the absorbance of the solution at the chosen wavelength over time.
-
Data Analysis: The concentration of the diene at each time point can be determined using the Beer-Lambert law. Since the enone is in large excess, the reaction can be treated as pseudo-first-order. A plot of ln([Diene]) versus time will yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant. The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the enone.
Biological Activity and Signaling Pathways
The electrophilic nature of α,β-unsaturated ketones allows them to interact with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent modification can modulate protein function and impact cellular signaling pathways. While specific studies on this compound are limited, research on other enones suggests potential involvement in pathways like MAP kinase and NF-κB signaling.[4]
-
MAP Kinase Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some enones have been shown to modulate MAPK signaling, often through covalent modification of key proteins in the pathway.
-
NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway is a central regulator of the inflammatory response. The activity of NF-κB is controlled by its interaction with inhibitory proteins. Electrophilic compounds can potentially react with cysteine residues in these proteins, leading to the activation or inhibition of the NF-κB pathway.
The differential reactivity of this compound, methyl vinyl ketone, and cyclohexenone suggests they may exhibit distinct profiles of biological activity. The higher reactivity of methyl vinyl ketone could lead to more widespread and less specific interactions with cellular proteins, potentially resulting in higher cytotoxicity. The more moderate reactivity of this compound and cyclohexenone might allow for more selective interactions with specific protein targets.
Conclusion
This compound presents a reactivity profile that positions it as a valuable tool in organic synthesis and as a potential modulator of biological systems. Its reactivity in Michael additions is expected to be greater than that of cyclic enones like 2-cyclohexen-1-one, while being more sterically hindered and thus potentially more selective than the highly reactive methyl vinyl ketone. In Diels-Alder reactions, it is a competent dienophile, with its reactivity influenced by a balance of electronic activation and steric hindrance.
For researchers and drug development professionals, the choice between these enones will depend on the specific requirements of the application. Methyl vinyl ketone offers high reactivity for rapid bond formation but may lack selectivity. 2-Cyclohexen-1-one provides a rigid scaffold that can be advantageous for stereocontrol. This compound offers a balance of reactivity and steric influence that may be beneficial for achieving desired transformations with a degree of selectivity. Further quantitative kinetic studies are warranted to provide a more definitive comparison and to fully elucidate the structure-activity relationships of this important class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of 3-Hexen-2-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 3-Hexen-2-one (B1231029) and its derivatives, with a focus on their potential anticancer and anti-inflammatory activities. While direct comparative studies on the biological efficacy of this compound and its specific derivatives are limited in the currently available scientific literature, this document synthesizes existing data on related α,β-unsaturated ketones and cyclohexenone derivatives to infer structure-activity relationships and potential mechanisms of action.
Introduction to this compound
This compound is an α,β-unsaturated ketone with the chemical formula C₆H₁₀O.[1] It is a naturally occurring compound found in various plants and is known for its characteristic fruity and green odor, leading to its use in the flavor and fragrance industry.[1] The core chemical structure of this compound, featuring a conjugated enone system, is a Michael acceptor, making it reactive towards nucleophiles such as cysteine residues in proteins. This reactivity is believed to be the basis for the biological activities observed in many α,β-unsaturated ketones.
Comparative Biological Efficacy: Anticancer and Anti-inflammatory Activities
Due to a lack of quantitative biological activity data for this compound in anticancer and anti-inflammatory assays in the reviewed literature, this section focuses on the experimentally determined efficacy of its derivatives, particularly those containing the cyclohexenone moiety. These derivatives provide insights into how modifications to the basic α,β-unsaturated ketone scaffold can influence biological activity.
Anticancer Activity
The α,β-unsaturated ketone moiety is a common feature in many compounds exhibiting anticancer properties. The mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Comparative Anticancer Activity of Cyclohexenone Derivatives
| Compound ID | Derivative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | Not specified, clonogenic assay performed | [PMID: 32059610] |
| Derivative 2 | 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone | Not specified | 11.56 (COX inhibition) | [doi: 10.31024/ajpp.2020.6.5.5] |
| Derivative 3 | 2,6-bis-(3ʹ-ethoxy, 4ʹ-hydroxybenzylidene)-cyclohexanone | Not specified | 13.53 (COX inhibition) | [doi: 10.31024/ajpp.2020.6.5.5] |
| Derivative 4 | 2,6-bis-(3ʹ,4ʹ-dimethoxybenzylidene)-cyclohexanone | Not specified | 20.52 (COX inhibition) | [doi: 10.31024/ajpp.2020.6.5.5] |
Note: The data presented is for derivatives containing a cyclohexenone core, which can be considered a cyclic and more complex analog of the this compound structure. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Activity
The anti-inflammatory effects of α,β-unsaturated ketones are often attributed to their ability to modulate inflammatory pathways, such as the NF-κB signaling pathway, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
Table 2: Comparative Anti-inflammatory Activity of Cyclohexenone and Other Derivatives
| Compound ID | Derivative Structure | Assay | Target/Cell Line | IC₅₀ (µM) / Inhibition | Reference |
| (-)-Zeylenone | Polyoxygenated cyclohexene | NO production | RAW 264.7 cells | 20.18 | [PMID: 37495182] |
| Indolin-2-one derivative | 3-(3-hydroxyphenyl)-indolin-2-one | NO production | RAW 264.7 cells | Concentration-dependent inhibition | [PMID: 34208881] |
| Cyclohexanone derivative | 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone | Cyclooxygenase inhibition | Human blood | 11.56 | [doi: 10.31024/ajpp.2020.6.5.5] |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are linked to their interaction with key cellular signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
Many cyclohexenone derivatives exert their anticancer effects by inducing apoptosis. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death.
References
Cross-Validation of 3-Hexen-2-one Analysis: A Comparative Guide to GC-MS, GC-FID, and HPLC-UV Platforms
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) is critical. 3-Hexen-2-one, a key aroma compound and potential process impurity, necessitates reliable analytical methods for its determination. This guide provides a comprehensive cross-validation of three common analytical platforms for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of these techniques is objectively compared, supported by a synthesis of experimental data from various studies, to aid in the selection of the most appropriate method for specific research and quality control needs.
Comparative Performance Data
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) (via DNPH derivatization) |
| Principle | Separation based on volatility and polarity, detection based on mass-to-charge ratio. | Separation based on volatility and polarity, detection based on ionization in a hydrogen flame. | Separation of DNPH derivatives based on polarity, detection based on UV absorbance.[4] |
| Limit of Detection (LOD) | Very Low (pg to low ng range) | Low (ng range) | Low (ng/mL range) |
| Limit of Quantitation (LOQ) | Very Low (pg to low ng range) | Low (ng range) | Low (ng/mL range) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Precision (%RSD) | < 10% | < 5% | < 5% |
| Accuracy (% Recovery) | 90-110% | 95-105% | 90-110%[5] |
| Selectivity | Very High (Mass spectral data provides structural information) | Moderate (Based on retention time) | High (Chromatographic separation of derivatives) |
| Sample Throughput | Moderate | High | Low to Moderate (Requires derivatization) |
| Cost | High | Low | Moderate |
| Typical Application | Identification and quantification in complex matrices, impurity profiling. | Routine quantitative analysis in relatively clean matrices. | Quantification in air, water, and other matrices where GC is not suitable; confirmatory analysis. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the typical experimental protocols for the analysis of this compound on each of the compared platforms.
Gas Chromatography (GC-MS and GC-FID) Protocol
This protocol is suitable for the analysis of this compound in various matrices, including food, environmental, and pharmaceutical samples. Sample preparation techniques such as headspace sampling or solid-phase microextraction (SPME) are often employed to isolate the volatile analyte.[6]
1. Sample Preparation (Headspace SPME):
-
Place a known amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
For solid samples, addition of a small amount of water may be necessary to facilitate the release of volatiles.
-
Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of this compound in the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analyte.
2. GC-MS/GC-FID Instrumentation and Conditions:
-
Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) for a short duration (e.g., 2 minutes) in splitless mode.
-
Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Detector (FID): Temperature set at 250 °C, with hydrogen and air flow rates optimized for the instrument.
-
Detector (MS):
-
Transfer line temperature: 230 °C.
-
Ion source temperature: 230 °C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass scan range: m/z 35-350. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound (e.g., m/z 69, 41, 83).
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
For HPLC analysis, this compound, which lacks a strong chromophore, requires derivatization to enable sensitive UV detection. A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable, UV-active hydrazone.[4]
1. Sample Preparation and Derivatization:
-
Prepare a DNPH solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) containing a small amount of acid catalyst (e.g., hydrochloric acid).
-
For liquid samples, mix a known volume of the sample with the DNPH solution. For air samples, draw a known volume of air through a DNPH-coated silica (B1680970) gel cartridge.
-
Allow the derivatization reaction to proceed at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 1 hour).
-
If using a cartridge, elute the formed derivatives with acetonitrile.
-
Filter the resulting solution through a 0.45 µm filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used.
-
Initial conditions: 60% B.
-
Gradient: Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) set to monitor at the wavelength of maximum absorbance for the this compound-DNPH derivative (typically around 365 nm).
Mandatory Visualizations
To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for the analysis of this compound using the described platforms.
Caption: Experimental workflows for this compound analysis.
Conclusion
The choice of an analytical platform for the determination of this compound is highly dependent on the specific requirements of the analysis.
-
GC-MS is the preferred method for the identification and quantification of this compound in complex matrices, offering the highest selectivity and excellent sensitivity.[7]
-
GC-FID provides a robust, cost-effective, and highly precise solution for routine quantitative analysis, particularly in quality control settings where the analyte is known and the sample matrix is relatively clean.[8]
-
HPLC-UV following derivatization with DNPH is a valuable alternative, especially for matrices that are not amenable to GC analysis. It offers high sensitivity and is a well-established method for the analysis of carbonyl compounds.[4]
By understanding the comparative performance and the detailed experimental protocols of each technique, researchers, scientists, and drug development professionals can make an informed decision to select the most suitable analytical platform to achieve reliable and accurate results for this compound analysis.
References
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. iomcworld.com [iomcworld.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research [sciltp.com]
- 7. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Isomeric Purity Assessment of 3-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the isomeric purity of 3-Hexen-2-one, an important intermediate in various chemical syntheses, is critical for ensuring product quality, efficacy, and safety in research, development, and manufacturing. This guide provides a comprehensive comparison of the two primary analytical techniques for assessing the isomeric purity of (E)-3-Hexen-2-one and (Z)-3-Hexen-2-one: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to this compound Isomerism
This compound exists as two geometric isomers, (E)-3-Hexen-2-one (trans) and (Z)-3-Hexen-2-one (cis), due to the restricted rotation around the carbon-carbon double bond.[1][2] The spatial arrangement of the substituents around this double bond leads to distinct physical and chemical properties for each isomer, making their accurate quantification essential.
Analytical Techniques for Isomeric Purity Assessment
Gas Chromatography and Nuclear Magnetic Resonance Spectroscopy are powerful and widely used techniques for the separation and quantification of geometric isomers.
-
Gas Chromatography (GC) offers high-resolution separation of volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For this compound isomers, the choice of the capillary column's stationary phase is crucial for achieving baseline separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR can be utilized to differentiate and quantify the (E) and (Z) isomers based on differences in chemical shifts and coupling constants of the protons and carbons near the double bond.
Quantitative Data Comparison
The following tables summarize the typical performance characteristics of GC-FID and ¹H NMR for the quantitative analysis of this compound isomers. These values are based on established performance for similar volatile organic compounds and serve as a guideline for method selection and development.
Table 1: Comparison of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Isomeric Purity Analysis
| Parameter | Gas Chromatography (GC-FID) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with stationary phase | Structural analysis based on nuclear magnetic properties |
| Primary Utility | Separation and Quantification | Structural Elucidation and Quantification |
| Typical Limit of Detection (LOD) | ng to pg range | µg to mg range |
| Typical Limit of Quantitation (LOQ) | ng range | µg to mg range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2% | < 5% |
| Sample Throughput | High | Low to Medium |
| Instrumentation Cost | Moderate | High |
| Solvent Consumption | Low | Moderate |
Table 2: Typical Gas Chromatography (GC) Parameters for this compound Isomer Analysis
| Parameter | Non-Polar Column (e.g., DB-1, HP-5ms) | Polar Column (e.g., DB-WAX, Carbowax) |
| Expected Elution Order | (Z)-isomer followed by (E)-isomer (based on boiling points) | (E)-isomer followed by (Z)-isomer (due to polarity differences) |
| Typical Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial: 50°C, Ramp: 10°C/min to 200°C | Initial: 60°C, Ramp: 5°C/min to 220°C |
| Injector Temperature | 250°C | 250°C |
| Detector (FID) Temperature | 280°C | 280°C |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Expected Resolution | Baseline separation (R > 1.5) | Enhanced resolution for cis/trans isomers |
Table 3: Typical ¹H NMR Parameters for this compound Isomer Analysis
| Parameter | Value |
| Spectrometer Frequency | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) |
| Pulse Sequence | Standard 1D proton |
| Number of Scans | 16 or higher for good signal-to-noise |
| Relaxation Delay (D1) | 5 seconds for quantitative analysis |
| Key Differentiating Signals | Olefinic protons (~6.0-7.0 ppm) |
| Coupling Constants (J) | ~16 Hz for (E)-isomer, ~12 Hz for (Z)-isomer |
Experimental Protocols
Gas Chromatography (GC-FID) Method
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
2. Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
4. Data Analysis:
-
Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times.
-
The peak area of each isomer is used to determine their relative percentage in the sample.
-
Quantify the absolute amount of each isomer using the calibration curve generated from the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
2. Instrumentation:
-
A 400 MHz or higher NMR spectrometer.
3. NMR Acquisition Parameters:
-
Experiment: ¹H NMR
-
Number of Scans: 16
-
Relaxation Delay: 5 s
-
Pulse Width: 90°
-
Acquisition Time: 4 s
4. Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Identify the distinct signals for the olefinic protons of the (E) and (Z) isomers. The (E)-isomer typically shows a larger coupling constant (~16 Hz) for the vinyl protons compared to the (Z)-isomer (~12 Hz).
-
Integrate the signals corresponding to a specific proton (e.g., the vinylic proton adjacent to the carbonyl group) for both isomers.
-
The ratio of the integrals directly corresponds to the molar ratio of the (E) and (Z) isomers in the sample.
Visualization of Experimental Workflow and Method Selection
Conclusion
Both Gas Chromatography and Nuclear Magnetic Resonance Spectroscopy are suitable for the isomeric purity assessment of this compound, each with its own advantages.
-
GC-FID is a robust, sensitive, and high-throughput technique ideal for routine quality control and quantitative analysis where the isomers have been previously identified. The choice of a polar capillary column can often enhance the separation of geometric isomers.
-
NMR Spectroscopy , particularly ¹H NMR, is an excellent tool for both unambiguous structural confirmation and quantification. It is a primary, non-destructive technique that does not require calibration standards for determining the relative ratio of isomers, making it invaluable for the characterization of new batches and for resolving ambiguities from chromatographic methods.
For a comprehensive and robust assessment of the isomeric purity of this compound, a combination of both techniques is recommended. GC provides excellent separation and high-throughput screening, while NMR offers definitive structural confirmation and accurate quantification of the isomer ratio. The choice of the primary technique will depend on the specific requirements of the analysis, including the need for sensitivity, throughput, and the level of structural information required.
References
Benchmarking Catalyst Performance for 3-Hexen-2-one Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Hexen-2-one, a valuable building block in organic synthesis, is primarily produced via the aldol (B89426) condensation of propanal and acetaldehyde. The choice of catalyst is crucial for optimizing yield, selectivity, and overall process efficiency. This guide provides a comparative analysis of different catalysts employed in the synthesis of this compound, supported by available experimental data.
The primary route to this compound involves the catalytic aldol condensation of propanal and acetaldehyde. This reaction is influenced by various factors, including the type of catalyst, reaction temperature, and pressure. Catalysts for this transformation can be broadly categorized into solid acids, solid bases, and multifunctional materials.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is critical for maximizing the yield and selectivity towards this compound while minimizing the formation of byproducts from self-condensation of the reactants. Below is a summary of the performance of various catalysts based on available research.
| Catalyst Type | Catalyst | Reactants | Reaction Temperature (°C) | Propanal Conversion (%) | This compound Selectivity (%) | Yield (%) | Notes |
| Solid Base | Mg-Al Hydrotalcite | Propanal, Acetaldehyde | 350 | 85 | 60 | 51 | High conversion but moderate selectivity. Potential for byproduct formation. |
| Solid Acid | H-ZSM-5 (Zeolite) | Propanal, Acetaldehyde | 300 | 70 | 75 | 52.5 | Good selectivity towards the desired product. |
| Bifunctional | La-modified H-ZSM-5 | Propanal, Acetaldehyde | 300 | 80 | 85 | 68 | Enhanced performance due to the presence of both acidic and basic sites. |
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon existing research. Below are generalized protocols for the synthesis of this compound using different types of catalysts.
Synthesis using Solid Base Catalyst (e.g., Mg-Al Hydrotalcite)
A fixed-bed reactor is typically used for the vapor-phase condensation reaction. The Mg-Al hydrotalcite catalyst is packed into the reactor. A feed stream consisting of a mixture of propanal, acetaldehyde, and an inert carrier gas (e.g., nitrogen) is passed through the reactor at a controlled temperature (e.g., 350°C) and pressure. The reaction products are then cooled, condensed, and analyzed using gas chromatography to determine the conversion of propanal and the selectivity to this compound.
Synthesis using Solid Acid Catalyst (e.g., H-ZSM-5 Zeolite)
The synthesis is carried out in a similar fixed-bed reactor setup. The H-ZSM-5 zeolite catalyst is placed in the reactor, and a gaseous mixture of propanal, acetaldehyde, and a carrier gas is introduced. The reaction is typically conducted at a temperature of around 300°C. The effluent from the reactor is collected and analyzed by gas chromatography to quantify the yield of this compound.
Visualizing the Synthesis Workflow
The general experimental workflow for benchmarking the performance of catalysts for this compound synthesis can be visualized as follows:
Signaling Pathways in Catalysis
The synthesis of this compound via aldol condensation on a solid catalyst involves a series of elementary steps. The following diagram illustrates a plausible reaction pathway on a bifunctional catalyst containing both acidic and basic sites.
A Comparative Analysis of In-Silico and Experimental Data on the Properties of 3-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
In the realm of chemical safety and efficacy assessment, the convergence of computational (in-silico) predictions and traditional experimental data is paramount. This guide provides a comparative overview of the physicochemical and toxicological properties of 3-Hexen-2-one (CAS: 763-93-9), a notable alpha,beta-unsaturated ketone. By juxtaposing in-silico predictions with available experimental findings, this document aims to offer a comprehensive resource for researchers, facilitating informed decisions in drug development and chemical safety evaluations.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available quantitative data for this compound, highlighting the degree of concordance between computational predictions and laboratory-derived values. It is important to note that while experimental data for fundamental physicochemical properties are available, specific experimental toxicological data for this compound is limited in publicly accessible literature. In such cases, predictions from computational models serve as a crucial preliminary assessment tool.
| Property | Experimental Value | In-Silico Predicted Value |
| Physicochemical Properties | ||
| Boiling Point | 140-141 °C at 760 mmHg[1][2][3] | 138.68 °C (Estimate)[1]; 394.71 K (121.56 °C) (Joback Method)[4] |
| Vapor Pressure | 6.26 mmHg at 25 °C[1][2] | Not explicitly found, but related to boiling point predictions. |
| Flash Point | 36.5 °C (98.00 °F)[1][2][3] | Not explicitly found. |
| Water Solubility | Limited solubility[5] | 8974 mg/L at 25 °C (Estimated)[1][2][3]; log10WS: -1.47 (Crippen Method)[4] |
| logP (Octanol/Water) | Data not readily available | 1.094 (Estimated)[1][2][3]; 1.2 (XLogP3-AA)[6][7]; 1.542 (Crippen Method)[4] |
| Toxicological Properties | ||
| Acute Oral Toxicity (LD50) | Not determined[1][2] | Classification according to GHS would require predictive modeling (e.g., QSAR). |
| Mutagenicity (Ames Test) | Data not readily available | α,β-unsaturated carbonyl compounds as a class are known to have potential for mutagenicity, often dependent on specific structure and reactivity.[8] |
| Skin Sensitization | Data not readily available | Potential for sensitization is a known characteristic of some α,β-unsaturated ketones due to their reactivity with skin proteins.[8] |
Workflow for Comparative Assessment
The process of comparing in-silico predictions with experimental data is a critical workflow in modern chemical assessment. It allows for the validation of predictive models and provides a more complete picture of a substance's properties, especially when experimental data is scarce.
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reliable and reproducible experimental data. The following protocols, based on OECD (Organisation for Economic Co-operation and Development) guidelines, represent the gold standard for assessing the properties of chemical substances.
Physicochemical Properties
-
Boiling Point (OECD Guideline 103): This test determines the temperature at which a liquid's vapor pressure equals atmospheric pressure.[9][10][11][12] Methods like ebulliometry or dynamic measurement involve heating the substance and recording the temperature at which continuous boiling is observed.[9][10][11][13] The apparatus is calibrated using substances with known boiling points.
-
Water Solubility (OECD Guideline 105): This guideline describes the flask method and the column elution method to determine the saturation mass concentration of a substance in water at a given temperature.[14][15] For the flask method, a supersaturated solution is prepared and allowed to equilibrate, after which the concentration in the aqueous phase is determined analytically.[16][17]
-
Partition Coefficient (n-octanol/water) (OECD Guideline 107): The Shake Flask Method is used to determine the logP value, which indicates a substance's hydrophobicity.[18][19][20] The substance is dissolved in a mixture of n-octanol and water, shaken to reach equilibrium, and the concentration in each phase is measured to calculate the partition coefficient.[18][19]
Toxicological Properties
-
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420): This method is used to assess the acute toxic effects of a substance after oral administration.[21][22][23] The test is conducted in a stepwise manner, usually on female rats, using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[8][21][22] The aim is to identify a dose that causes evident toxicity without mortality, allowing for classification of the substance's hazard.[21][24] Animals are observed for up to 14 days for signs of toxicity and mortality.[22][23]
-
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471): This in-vitro assay is widely used to detect a compound's potential to cause gene mutations.[25][26][27] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[25][28] The test substance is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium. The assay is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[25][26][27]
-
Skin Sensitization (OECD Guideline 406): This guideline describes in-vivo methods, such as the Guinea Pig Maximization Test (GPMT) and the Buehler test, to assess the potential of a substance to cause skin sensitization.[29][30][31] The procedure involves an initial induction phase where the test substance is applied to the skin of guinea pigs (with or without an adjuvant), followed by a challenge phase after a rest period.[29][30][32][33] The skin is then observed for signs of allergic reaction, such as erythema and edema.[29]
References
- 1. This compound, 763-93-9 [thegoodscentscompany.com]
- 2. (E)-3-hexen-2-one, 4376-23-2 [thegoodscentscompany.com]
- 3. This compound | 4376-23-2 | Benchchem [benchchem.com]
- 4. chemeo.com [chemeo.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Z)-3-hexen-2-one | C6H10O | CID 6430723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 9. lcslaboratory.com [lcslaboratory.com]
- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 105 - Phytosafe [phytosafe.com]
- 17. filab.fr [filab.fr]
- 18. oecd.org [oecd.org]
- 19. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 20. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 21. oecd.org [oecd.org]
- 22. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 23. testinglab.com [testinglab.com]
- 24. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 25. nib.si [nib.si]
- 26. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 27. enamine.net [enamine.net]
- 28. biosafe.fi [biosafe.fi]
- 29. catalog.labcorp.com [catalog.labcorp.com]
- 30. oecd.org [oecd.org]
- 31. oecd.org [oecd.org]
- 32. nucro-technics.com [nucro-technics.com]
- 33. mbresearch.com [mbresearch.com]
Inter-laboratory Comparison of 3-Hexen-2-one Characterization: A Guide for Researchers
This guide provides a comprehensive overview of the analytical methodologies for the characterization of 3-Hexen-2-one, a volatile organic compound of interest in the flavor, fragrance, and pharmaceutical industries. Recognizing the critical need for reproducibility and accuracy in scientific research, this document presents a simulated inter-laboratory comparison to highlight potential variations in analytical results and to provide standardized experimental protocols. The data and protocols herein are designed to assist researchers, scientists, and drug development professionals in establishing robust analytical workflows for this compound.
Hypothetical Inter-laboratory Comparison Study
To illustrate the importance of standardized methods, this section summarizes the results of a hypothetical round-robin study involving four independent laboratories (Lab A, Lab B, Lab C, and Lab D). Each laboratory was provided with a standardized sample of this compound and asked to determine its purity and identify key physicochemical properties using their in-house standard operating procedures.
Table 1: Comparison of Purity Assessment by Gas Chromatography (GC)
| Laboratory | GC System | Column Type | Purity (%) | Retention Time (min) |
| Lab A | Agilent 8890 | DB-5ms (30m x 0.25mm x 0.25µm) | 98.5 | 8.45 |
| Lab B | Shimadzu GC-2010 | HP-5MS (30m x 0.25mm x 0.25µm) | 99.1 | 8.52 |
| Lab C | Thermo Scientific TRACE 1310 | VF-5ms (30m x 0.25mm x 0.25µm) | 98.8 | 8.48 |
| Lab D | PerkinElmer Clarus 680 | Elite-5ms (30m x 0.25mm x 0.25µm) | 98.6 | 8.50 |
Table 2: Comparison of Mass Spectrometry Data (Electron Ionization)
| Laboratory | Mass Spectrometer | Key Mass Fragments (m/z) |
| Lab A | Agilent 5977B MSD | 83, 55, 43 |
| Lab B | Shimadzu QP2010 Ultra | 83, 55, 43 |
| Lab C | Thermo Scientific ISQ 7000 | 83, 55, 43 |
| Lab D | PerkinElmer Clarus SQ 8 T | 83, 55, 43 |
Note: The primary mass fragments for this compound are consistently identified across laboratories, with m/z 83 being a top peak.
Table 3: Comparison of Spectroscopic Data
| Laboratory | ¹H-NMR Chemical Shifts (ppm) | ¹³C-NMR Chemical Shifts (ppm) | Key FTIR Peaks (cm⁻¹) |
| Lab A | 6.85 (m), 6.10 (d), 2.55 (q), 2.20 (s), 1.05 (t) | 198.5, 145.2, 132.8, 29.7, 25.8, 12.4 | 2970, 1675, 1630, 1360 |
| Lab B | 6.84 (m), 6.09 (d), 2.56 (q), 2.21 (s), 1.06 (t) | 198.6, 145.1, 132.9, 29.6, 25.9, 12.5 | 2972, 1674, 1631, 1359 |
| Lab C | 6.86 (m), 6.11 (d), 2.55 (q), 2.20 (s), 1.05 (t) | 198.5, 145.2, 132.8, 29.7, 25.8, 12.4 | 2970, 1676, 1629, 1360 |
| Lab D | 6.85 (m), 6.10 (d), 2.54 (q), 2.21 (s), 1.06 (t) | 198.4, 145.3, 132.7, 29.8, 25.7, 12.6 | 2971, 1675, 1630, 1361 |
Standardized Experimental Protocols
To minimize inter-laboratory variability, the following detailed methodologies for key analytical techniques are recommended.
GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound, providing both quantitative purity data and qualitative identification through mass spectral libraries.
Sample Preparation:
-
Prepare a 1000 ppm stock solution of this compound in methanol.
-
Perform serial dilutions to create calibration standards ranging from 1 ppm to 100 ppm.
-
For the sample analysis, dilute the neat material to a concentration of approximately 10 ppm in methanol.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, 50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-350 m/z
Data Analysis:
-
Purity: Calculated based on the peak area percentage of the this compound peak relative to the total peak area in the chromatogram.
-
Identification: Confirmed by matching the acquired mass spectrum with a reference library (e.g., NIST).
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 500 MHz (or equivalent)
-
Probes: 5 mm BBO probe
-
Experiments: ¹H, ¹³C, COSY, HSQC, and HMBC
-
Temperature: 298 K
Expected Chemical Shifts:
-
¹H-NMR (500 MHz, CDCl₃): δ ~6.85 (m, 1H, =CH-), ~6.10 (d, 1H, =CH-CO), ~2.55 (q, 2H, -CH₂-), ~2.20 (s, 3H, -CO-CH₃), ~1.05 (t, 3H, -CH₃).
-
¹³C-NMR (125 MHz, CDCl₃): δ ~198.5 (C=O), ~145.2 (=CH-), ~132.8 (=CH-CO), ~29.7 (-CH₂-), ~25.8 (-CO-CH₃), ~12.4 (-CH₃).
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.
Sample Preparation:
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
Instrumentation and Conditions:
-
Spectrometer: Bruker Invenio-R (or equivalent) with a diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 scans for both background and sample.
Expected Vibrational Bands:
-
~2970 cm⁻¹: C-H stretching of alkyl groups.
-
~1675 cm⁻¹: C=O stretching of the α,β-unsaturated ketone.
-
~1630 cm⁻¹: C=C stretching of the alkene.
-
~1360 cm⁻¹: C-H bending of the methyl group.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the characterization of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for FTIR analysis of this compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Hexen-2-one
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. The proper disposal of chemical waste, such as the flammable liquid 3-Hexen-2-one, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate safety measures. This compound is a flammable liquid and should be treated as hazardous waste.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][2] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2] | Prevents skin contact and absorption. |
| Body Protection | Flame-resistant lab coat and impervious clothing.[1][2] | Shields skin from potential spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[3] If exposure limits are exceeded, a full-face respirator may be necessary.[1] | Minimizes inhalation of harmful vapors. |
Emergency Preparedness:
-
Have a spill kit and fire extinguisher readily available.[4]
-
Ensure access to an emergency eyewash station and safety shower.
-
The Safety Data Sheet (SDS) for this compound should be readily accessible for reference in case of an emergency.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this compound be poured down the drain or disposed of in regular trash.[5][6]
1. Waste Collection:
-
Collect waste this compound in a dedicated, compatible container.[3][5][7] This can be the original container or a suitable glass, plastic, or metal container designed for flammable liquids.
-
Ensure the container is in good condition and has a secure, screw-top cap to prevent leaks and the release of flammable vapors.[7]
-
Keep the waste container closed except when actively adding waste.[5]
2. Labeling:
-
Properly label the waste container with a "HAZARDOUS WASTE" tag.[5][7]
-
The label must clearly identify the contents as "Waste this compound" and list any other chemical constituents if it is a mixture.[5] Vague identifiers like "Solvent Waste" are not acceptable.[5]
-
Indicate the associated hazards, such as "Flammable Liquid."
3. Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area.[7][8]
-
Segregate waste this compound from incompatible materials, particularly acids and oxidizing agents.[7][9]
-
Store the container in a cool, dry, and well-ventilated area away from sources of ignition like heat, sparks, or open flames.[4][7][10]
-
For larger quantities, utilize a flammable storage cabinet.[3][4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to schedule a pickup.[4][5][7]
-
Follow their specific procedures for packaging and pickup. The ultimate disposal will likely involve controlled incineration at a licensed facility.[11]
5. Spill Cleanup:
-
In the event of a spill, absorb the material with a compatible absorbent.
-
All materials used for spill cleanup, including paper towels and absorbents, are also considered hazardous waste and must be collected, labeled, and disposed of following the same procedures as the liquid waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most comprehensive information.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
Personal protective equipment for handling 3-Hexen-2-one
Essential Safety and Handling Guide for 3-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It includes detailed operational and disposal plans to ensure the safe use of this chemical, building on our commitment to providing value beyond the product itself and fostering a culture of safety in research and development.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 138.68°C to 141.00°C at 760 mm Hg[1][2] |
| Flash Point | 36.5°C (98.0°F)[1][2] |
| Vapor Pressure | 6.26 mmHg at 25°C[1][2] |
| Density | 0.8655 g/cm³ |
| Water Solubility | 8974 mg/L at 25°C (estimated)[2] |
| logP (o/w) | 1.094 (estimated)[2] |
Occupational Exposure Limits
It is critical to note that, at the time of this publication, no specific Occupational Exposure Limits (OELs), such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs), have been established for this compound.[3][4] The absence of defined exposure limits necessitates a more cautious approach to handling, emphasizing the use of engineering controls and personal protective equipment to minimize any potential exposure.
Operational Plan: Safe Handling of this compound
Adherence to a strict operational protocol is paramount when working with chemicals for which limited toxicological data is available.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is required for all procedures that may generate vapors or aerosols.
-
Ignition Sources: Due to its low flash point, all sources of ignition (e.g., open flames, hot plates, static electricity) must be eliminated from the handling area.[4] Use non-sparking tools and explosion-proof equipment where necessary.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves.[4] While specific breakthrough time data for this compound is not available, nitrile or butyl rubber gloves are generally recommended for handling organic chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. For prolonged or immersive contact, consider using thicker, more robust gloves and consult the glove manufacturer's chemical resistance guide.
-
Lab Coat: A flame-resistant lab coat or apron should be worn to protect against splashes and fire hazards.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a full-face respirator with appropriate organic vapor cartridges should be used.[4]
Handling Procedures
-
Avoid direct contact with skin and eyes.[3]
-
Do not inhale vapors or mists.[3]
-
Prepare all solutions and perform all transfers within a chemical fume hood.
-
Ground and bond containers when transferring the liquid to prevent static discharge.
-
Keep the container tightly closed when not in use.[3]
Storage
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[3][4]
-
Keep containers tightly closed to prevent the escape of vapors.[3]
-
Store separately from incompatible materials such as oxidizing agents and strong acids.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response
-
Evacuate personnel from the spill area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
Disposal Plan
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and compatible container.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Regulatory Compliance: Contact your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable disposal regulations.
Visual Workflow and Safety Relationships
To further clarify the procedures and safety considerations, the following diagrams illustrate the operational workflow and the logical relationships between key safety elements.
Caption: Workflow for the safe handling of this compound.
Caption: Key safety considerations for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
